AST5902 trimesylate
Description
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Properties
IUPAC Name |
methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3N8O2.3CH4O3S/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22;3*1-5(2,3)4/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35);3*1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCDPFVVSHJNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41F3N8O11S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of AST5902 Trimesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 trimesylate is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Alflutinib is approved for the treatment of non-small cell lung cancer (NSCLC) in patients with EGFR T790M mutation.[1][2][3] AST5902 is formed via N-demethylation of Alflutinib, a process primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][4] At steady-state, the plasma exposure to AST5902 is comparable to that of the parent drug, Alflutinib, highlighting its significant contribution to the overall clinical efficacy.[1][2][5] This guide provides a detailed overview of the mechanism of action of AST5902, focusing on its molecular interactions, effects on signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: EGFR Inhibition
This compound exerts its antineoplastic activity by potently and selectively inhibiting the kinase activity of the epidermal growth factor receptor (EGFR).[4] As a third-generation EGFR-TKI, it is designed to be particularly effective against EGFR proteins harboring activating mutations, including the T790M resistance mutation, while showing lower activity against wild-type (WT) EGFR.[2][4]
The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation. In cancer cells with activating EGFR mutations, the receptor is constitutively active, leading to uncontrolled cell growth.
AST5902, like its parent compound, is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain.[4] This irreversible binding blocks the autophosphorylation of EGFR and subsequently inhibits the activation of its downstream signaling pathways, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Quantitative Data: Inhibitory Activity of AST5902
The inhibitory potency of AST5902 has been evaluated in various preclinical studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of AST5902 against different EGFR mutations in cell-based assays, comparing its activity to the parent drug, Furmonertinib, and another third-generation EGFR TKI, Osimertinib.
| Mutation Type | Cell Line | Activating Mutation | AST5902 IC50 (nM) | Furmonertinib IC50 (nM) | Osimertinib IC50 (nM) |
| WT EGFR | A431 | WT | 273.1 | 162.6 | 471.6 |
| Classical mutations | PC-9 | Ex19Del | 6.1 | 3.3 | 12.9 |
| Classical mutations | H1975 | L858R/T790M | 18 | 10 | 24 |
Data sourced from ArriVent BioPharma presentation on Furmonertinib.[4]
These data indicate that AST5902 is a potent inhibitor of clinically relevant EGFR mutations, including the T790M resistance mutation, with a selectivity profile that favors mutant EGFR over wild-type EGFR.
Signaling Pathways
The inhibitory action of AST5902 on EGFR directly impacts downstream signaling cascades that are critical for tumor cell survival and proliferation.
Caption: EGFR signaling pathways inhibited by AST5902.
Experimental Protocols
The characterization of EGFR inhibitors like AST5902 involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified EGFR kinase domains.
Caption: Workflow for a biochemical EGFR kinase assay.
Methodology:
-
Enzyme Preparation: Purified recombinant EGFR kinase domains (both wild-type and various mutant forms) are used.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction Mixture: The EGFR enzyme, AST5902, a peptide substrate, and ATP (often radiolabeled with ³²P or ³³P) are combined in a reaction buffer.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this is done by measuring the incorporation of the radiolabel. In other formats, luminescence or fluorescence-based detection methods can be used.
-
Data Analysis: The percentage of inhibition at each concentration of AST5902 is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines that are dependent on EGFR signaling.
Methodology:
-
Cell Culture: Human cancer cell lines expressing either wild-type or mutant EGFR (e.g., A431 for WT, PC-9 for Ex19Del, H1975 for L858R/T790M) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a period of 72 hours to allow for effects on cell proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin-based assays.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value, representing the concentration of AST5902 that inhibits cell proliferation by 50%.
Western Blot Analysis of EGFR Pathway Phosphorylation
This technique is used to confirm that the inhibitor is acting on its intended target within the cell and to assess the downstream effects on the signaling pathway.
Methodology:
-
Cell Treatment: Cancer cells are treated with this compound at various concentrations for a specific duration.
-
Cell Lysis: The cells are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration in the lysates is determined to ensure equal loading.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated forms of EGFR (p-EGFR), AKT (p-AKT), and ERK (p-ERK), as well as antibodies for the total protein levels of EGFR, AKT, and ERK as loading controls.
-
Visualization: The bands are visualized using secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction, which is then detected.
Conclusion
This compound, the primary active metabolite of Alflutinib, is a potent, selective, and irreversible inhibitor of mutant EGFR, including the T790M resistance mutation. Its mechanism of action involves the covalent modification of the EGFR kinase domain, leading to the blockade of downstream signaling pathways crucial for cancer cell proliferation and survival. The quantitative data from preclinical studies confirm its high potency against clinically relevant EGFR mutations. The experimental protocols outlined provide a framework for the continued investigation and characterization of this and other EGFR inhibitors in the drug development pipeline.
References
- 1. Metabolic disposition of the EGFR covalent inhibitor furmonertinib in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. arrivent.com [arrivent.com]
- 5. safety-clinical-activity-and-pharmacokinetics-of-alflutinib-ast2818-in-patients-with-advanced-nsclc-with-egfr-t790m-mutation - Ask this paper | Bohrium [bohrium.com]
AST5902 Trimesylate: An In-Depth Technical Guide on a Novel EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AST5902 trimesylate is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Developed to combat non-small cell lung cancer (NSCLC) harboring both activating EGFR mutations and the T790M resistance mutation, Alflutinib and its metabolite AST5902 represent a significant advancement in targeted cancer therapy. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to AST5902 as an EGFR inhibitor. Both Alflutinib and AST5902 contribute to the in vivo pharmacological activity.[2]
Introduction to this compound
AST5902 is formed through the N-demethylation of Alflutinib, a process primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][3] It shares a similar spectrum of activity and selectivity with its parent compound, Alflutinib.[4] The chemical structures of Alflutinib and AST5902 are available.[5] Preclinical and clinical studies have demonstrated that AST5902 has comparable exposure to Alflutinib at steady-state clinical doses, underscoring its significant contribution to the overall therapeutic effect.[4]
Mechanism of Action
AST5902, like its parent compound, is an irreversible inhibitor of EGFR. It is designed with a trifluoro-ethoxypyridine group which is believed to enhance its interaction with the hydrophobic pocket of the EGFR kinase domain across various mutant forms.[4] This covalent binding to a cysteine residue (C797) within the ATP-binding site of the EGFR kinase domain leads to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[6]
dot
References
- 1. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furmonertinib (Alflutinib, AST2818) is a potential positive control drug comparable to rifampin for evaluation of CYP3A4 induction in sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arrivent.com [arrivent.com]
- 5. researchgate.net [researchgate.net]
- 6. First report of furmonertinib as a first-line treatment in advanced lung adenocarcinoma patients harboring EGFR exon 20 insertion mutations after the kinase domain αC-helix: Two case reports and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
AST5902 Trimesylate: A Technical Overview of its Antineoplastic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 trimesylate is the primary and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Alflutinib is approved in China for the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) with EGFR T790M mutations.[3] AST5902 is formed via N-demethylation of Alflutinib, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3] At steady state, the plasma exposure of AST5902 is comparable to that of its parent compound, Alflutinib, indicating its significant contribution to the overall clinical efficacy.[4] This technical guide provides a comprehensive overview of the antineoplastic activity of AST5902, drawing from available data on Alflutinib and its active metabolite.
Core Mechanism of Action: EGFR Inhibition
AST5902, as the active metabolite of a third-generation EGFR TKI, exerts its antineoplastic effects by irreversibly binding to the ATP-binding site of the EGFR kinase domain. This covalent modification is particularly effective against EGFR isoforms harboring activating mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, while showing significantly less activity against wild-type EGFR. The inhibition of these mutated EGFRs blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Signaling Pathway
The binding of AST5902 to mutant EGFR prevents its autophosphorylation, thereby inhibiting the activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are critical for regulating cell cycle progression, apoptosis, and angiogenesis.
Quantitative Data on Antineoplastic Activity
While specific preclinical data for AST5902, such as IC50 values against various cell lines, are not extensively available in published literature, the clinical efficacy of its parent drug, Alflutinib, provides strong evidence of its potent antineoplastic activity.
Clinical Efficacy of Alflutinib (AST2818) in NSCLC with EGFR T790M Mutation
| Parameter | Result | Study Population | Reference |
| Objective Response Rate (ORR) | 76.7% (89 of 116) | Dose-expansion study (40-240 mg) | [4] |
| ORR in patients with CNS metastases | 70.6% (12 of 17) | Dose-expansion study | [4] |
| Phase IIb ORR | 73.6% (95% CI 67.3–79.3) | 220 patients, 80 mg once daily | |
| Phase IIb Disease Control Rate (DCR) at 12 weeks | 82.3% (95% CI 76.6-87.1) | 220 patients, 80 mg once daily | |
| Phase IIb Median Progression-Free Survival (PFS) | 7.6 months (95% CI 7.0–NA) | 220 patients, 80 mg once daily |
Pharmacokinetic Parameters of Alflutinib and AST5902
A study on the metabolic disposition of Furmonertinib (Alflutinib) provided insights into the pharmacokinetics of the parent drug and its active metabolite, AST5902.
| Parameter | Alflutinib (Parent Drug) | AST5902 (Active Metabolite) | Condition | Reference |
| Time to maximum plasma concentration (tmax) | 6.0 h | 10.0 h | Single oral dose in healthy male volunteers | [1] |
| Percentage of total radioactivity in plasma (AUC0-∞) | 1.68% | 0.97% | Single oral dose of [14C]-furmonertinib mesylate | [1] |
| Steady-state exposure | Comparable to AST5902 | Comparable to Alflutinib | Multiple oral administrations in NSCLC patients | [4] |
Preclinical studies have also indicated that both Alflutinib and AST5902 exhibit excellent intracranial distribution, which supports the clinical findings of efficacy in patients with central nervous system (CNS) metastases.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of AST5902 are not publicly available. However, based on standard methodologies for assessing the antineoplastic activity of EGFR inhibitors, the following protocols would be representative of the key experiments conducted.
In Vitro Cell Proliferation Assay (IC50 Determination)
This assay is fundamental for determining the concentration of an inhibitor required to inhibit 50% of cancer cell growth.
1. Cell Culture:
-
Culture human NSCLC cell lines with specific EGFR mutations (e.g., H1975 for L858R/T790M, HCC827 for exon 19 deletion) and wild-type EGFR (e.g., A549) in appropriate media (e.g., RPMI-1640 with 10% FBS).
2. Compound Preparation:
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Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to achieve a range of final concentrations for treatment.
3. Cell Seeding and Treatment:
-
Seed cells in 96-well plates at a density of 3,000-8,000 cells per well and allow them to attach overnight.
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Replace the medium with fresh medium containing various concentrations of AST5902 or vehicle control (DMSO).
4. Incubation and Viability Assessment:
-
Incubate the plates for 72 hours.
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 2-4 hours.
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Solubilize the formazan crystals and measure the absorbance at 570 nm.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Growth Inhibition Study
This study evaluates the antitumor efficacy of a compound in a living organism.
1. Animal Model:
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Use immunodeficient mice (e.g., athymic nude or NOD-SCID).
2. Tumor Implantation:
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Subcutaneously inject human NSCLC cells (e.g., H1975) into the flanks of the mice.
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Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
3. Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer this compound (or vehicle control) orally once daily.
4. Tumor Measurement and Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
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Monitor animal body weight and general health.
5. Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.
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Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement).
-
Calculate the tumor growth inhibition (TGI) percentage.
Western Blot Analysis for Downstream Signaling Inhibition
This technique is used to detect the phosphorylation status of key proteins in the EGFR signaling pathway.
1. Cell Treatment and Lysis:
-
Treat NSCLC cells with AST5902 for a specified time.
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Lyse the cells to extract proteins.
2. Protein Quantification and Electrophoresis:
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Determine protein concentration using a BCA assay.
-
Separate proteins by size using SDS-PAGE.
3. Immunoblotting:
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Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total EGFR, AKT, and ERK, as well as a loading control (e.g., GAPDH).
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Incubate with HRP-conjugated secondary antibodies.
4. Detection and Analysis:
-
Visualize protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the extent of phosphorylation inhibition.
Conclusion
This compound is the principal active metabolite of the third-generation EGFR inhibitor Alflutinib, contributing significantly to its clinical antineoplastic activity. While detailed preclinical data for AST5902 is not widely published, the robust clinical efficacy of Alflutinib in patients with EGFR T790M-mutated NSCLC underscores the potent and selective inhibitory activity of AST5902 against mutant EGFR. Its mechanism of action involves the irreversible inhibition of mutated EGFR, leading to the suppression of critical downstream signaling pathways like MAPK and PI3K/AKT. The favorable pharmacokinetic profile, including comparable steady-state exposure to the parent drug and excellent CNS penetration, further solidifies its role as a key contributor to the therapeutic effects of Alflutinib. Further research and publication of specific preclinical data on AST5902 will be valuable for a more complete understanding of its pharmacological profile.
References
- 1. Metabolic disposition of the EGFR covalent inhibitor furmonertinib in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allist.com.cn [allist.com.cn]
- 3. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on AST5902 Trimesylate for Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a significant subset of cases driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). While the development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for these patients, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the development of next-generation inhibitors. AST5902 trimesylate, the principal and pharmacologically active metabolite of furmonertinib (also known as alflutinib or AST2818), is a third-generation EGFR TKI designed to overcome this resistance. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research and development in the field of NSCLC.
AST5902 is formed via the N-demethylation of furmonertinib, a process primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2] At steady state, the plasma exposure of AST5902 is comparable to that of its parent drug, furmonertinib.[3] Preclinical and clinical studies have demonstrated that AST5902 retains a similar spectrum of potent and selective inhibitory activity against sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1][4]
Mechanism of Action and Signaling Pathway
AST5902, like its parent compound furmonertinib, is an irreversible inhibitor of the EGFR tyrosine kinase. It forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary signaling cascades inhibited by AST5902 are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
References
- 1. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Verification of a Physiologically Based Pharmacokinetic Model of Furmonertinib and Its Main Metabolite for Drug–Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arrivent.com [arrivent.com]
The Central Role of Cytochrome P450 3A4 in the Metabolism of AST5902 Trimesylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AST5902 trimesylate, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) inhibitor alflutinib (AST2818), plays a crucial role in the therapeutic efficacy of its parent compound. The metabolic conversion of alflutinib to AST5902 is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This technical guide provides an in-depth analysis of the role of CYP3A4 in the metabolism of AST5902, summarizing key quantitative data, detailing experimental methodologies, and visualizing the metabolic pathway and experimental workflows. Understanding this metabolic pathway is critical for predicting drug-drug interactions and optimizing the clinical use of alflutinib.
Introduction
Alflutinib is a potent inhibitor of EGFR with both sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC). Its biotransformation to the active metabolite AST5902 is a key step in its mechanism of action, with both compounds contributing to the overall anti-tumor activity[1][2]. The primary enzyme responsible for this metabolic conversion is CYP3A4, one of the most important drug-metabolizing enzymes in humans[3][4][5][6]. This document consolidates the current knowledge on the CYP3A4-mediated metabolism of AST5902, providing a technical resource for researchers in pharmacology and drug development.
Quantitative Analysis of CYP3A4-Mediated Metabolism
Clinical and in vitro studies have quantified the significant role of CYP3A4 in the pharmacokinetics of alflutinib and the formation of AST5902. A key clinical study investigated the effect of rifampicin, a strong CYP3A4 inducer, on the plasma concentrations of alflutinib and AST5902 in healthy volunteers[1][7][8]. The results of this study are summarized in the table below.
Table 1: Effect of Co-administration of Rifampicin (a Strong CYP3A4 Inducer) on the Pharmacokinetics of Alflutinib and AST5902 [1][7]
| Analyte | Pharmacokinetic Parameter | Alflutinib Alone | Alflutinib + Rifampicin | % Change |
| Alflutinib | AUC0-∞ | Data not specified | Data not specified | -86% |
| Cmax | Data not specified | Data not specified | -60% | |
| AST5902 | AUC0-∞ | Data not specified | Data not specified | -17% |
| Cmax | Data not specified | Data not specified | +9% (1.09-fold increase) | |
| Total Active Ingredients (Alflutinib + AST5902) | AUC0-∞ | Data not specified | Data not specified | -62% |
| Cmax | Data not specified | Data not specified | -39% |
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration.
The substantial decrease in alflutinib exposure upon CYP3A4 induction confirms that it is a major substrate of this enzyme. The corresponding, though less pronounced, decrease in AST5902 exposure suggests that while its formation is CYP3A4-dependent, it may also be cleared by pathways inducible by rifampicin[2].
In vitro studies have further elucidated the specific contribution of various CYP isoforms to the formation of AST5902.
Table 2: Relative Contribution of Human CYP Isoforms to the Formation of AST5902 from Alflutinib in vitro [3]
| CYP Isoform | Contribution to AST5902 Formation |
| CYP3A4 | Predominant |
| CYP3A5 | Minor |
| CYP2C8 | Minor |
| CYP2C9 | Minor |
| CYP2C19 | Minor |
| CYP2E1 | Minor |
These in vitro findings corroborate the clinical data, identifying CYP3A4 as the principal enzyme in the metabolic activation of alflutinib to AST5902[3].
Experimental Protocols
The following sections describe the general methodologies employed in the key in vitro and in vivo studies that have defined the role of CYP3A4 in AST5902 metabolism.
In Vitro Metabolism using Human Liver Microsomes (HLMs) and Recombinant CYP Enzymes
This experimental approach is fundamental to identifying the specific enzymes responsible for a drug's metabolism.
Objective: To determine the primary CYP isoforms involved in the conversion of alflutinib to AST5902.
Methodology:
-
Incubation: Alflutinib is incubated with human liver microsomes (HLMs) or individual recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5, CYP2C8, etc.) in the presence of an NADPH-generating system to initiate the metabolic reaction.
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent, such as acetonitrile.
-
Sample Analysis: The concentration of alflutinib and the newly formed AST5902 in the incubation mixture is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation is calculated for each CYP isoform to determine their relative contributions.
References
- 1. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - ProQuest [proquest.com]
- 3. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P-450 3A4: regulation and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 7. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - ProQuest [proquest.com]
- 8. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
The Discovery and Development of AST5902 Trimesylate: A Third-Generation EGFR Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AST5902 trimesylate is the principal and pharmacologically active metabolite of alflutinib (also known as furmonertinib and AST2818), a highly potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Alflutinib is approved in China for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AST5902 and its parent compound, alflutinib. It includes a summary of key quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.
Introduction
The development of EGFR TKIs has revolutionized the treatment of a subset of NSCLC patients whose tumors harbor activating EGFR mutations. However, the efficacy of first and second-generation EGFR TKIs is often limited by the emergence of the T790M resistance mutation. Third-generation EGFR TKIs were designed to overcome this resistance mechanism while sparing wild-type EGFR, thereby reducing off-target toxicities. Alflutinib is a novel, irreversible third-generation EGFR TKI that has demonstrated significant clinical activity in patients with EGFR T790M-mutated NSCLC. Following oral administration, alflutinib is metabolized to AST5902, which is a major circulating and active metabolite that contributes significantly to the overall efficacy of the drug.
Discovery and Preclinical Development
Discovery
The discovery of alflutinib and its active metabolite AST5902 was driven by the need for effective therapies against T790M-positive NSCLC. The chemical structure of alflutinib was optimized to provide potent and selective inhibition of mutant EGFR. Preclinical studies have primarily focused on the parent drug, alflutinib, with the understanding that its in vivo activity is mediated by both the parent compound and its active metabolite, AST5902.
In Vitro Activity
While specific IC50 values for AST5902 are not extensively reported in publicly available literature, preclinical data for alflutinib (furmonertinib) demonstrate its potent and selective activity against clinically relevant EGFR mutations.
Table 1: In Vitro Inhibitory Activity of Alflutinib against EGFR Mutations
| EGFR Mutation | Cell Line | IC50 (nM) |
| G719S | Ba/F3 | 12.4 |
| L861Q | Ba/F3 | 3.8 |
| S768I | Ba/F3 | 21.6 |
| Exon 20 insertion (S768_D770dup) | Unknown | 11 |
| Exon 20 insertion (A767_V769dup) | Unknown | 14 |
| Exon 20 insertion (N771_H773dup) | Unknown | 20 |
Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various EGFR-mutant cell lines.
Methodology:
-
Cell Culture: Ba/F3 murine pro-B cells are stably transfected to express various human EGFR mutations. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
The test compound (alflutinib or AST5902) is serially diluted and added to the wells.
-
Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a commercial MTS or MTT assay kit according to the manufacturer's instructions.
-
Absorbance is measured using a microplate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Pharmacokinetics
Metabolism and Drug-Drug Interactions
Alflutinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to form its active metabolite, AST5902.[1] Both alflutinib and AST5902 contribute to the pharmacological activity in vivo.[1] Co-administration of alflutinib with strong inducers of CYP3A4, such as rifampicin, can significantly decrease the exposure of alflutinib and, to a lesser extent, AST5902.[1] Therefore, concomitant use of strong CYP3A4 inducers should be avoided during alflutinib treatment.[1]
Pharmacokinetic Parameters
Pharmacokinetic studies in healthy volunteers and patients with NSCLC have characterized the absorption, distribution, metabolism, and excretion of alflutinib and AST5902.
Table 2: Pharmacokinetic Parameters of Alflutinib and AST5902 in Healthy Volunteers (Single 80 mg dose)
| Parameter | Alflutinib | AST5902 |
| Tmax (h) | ~3-6 | ~10 |
| Cmax (ng/mL) | ~25.4 - 39.6 | ~6.58 |
| AUC0-∞ (h*ng/mL) | ~843 - 1110 | ~572 |
| t1/2 (h) | ~34-41 | ~58 |
Experimental Protocols
Objective: To evaluate the pharmacokinetics of alflutinib and its metabolite AST5902.
Methodology:
-
Study Design: A single-center, open-label, single-dose, two-period crossover study.
-
Participants: Healthy male volunteers meeting the inclusion and exclusion criteria.
-
Treatment: A single oral dose of 80 mg alflutinib administered under fasting and fed conditions.
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration.
-
Bioanalysis: Plasma concentrations of alflutinib and AST5902 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.
Clinical Development
Clinical Efficacy
Phase I and II clinical trials have demonstrated the significant anti-tumor activity of alflutinib in patients with advanced NSCLC harboring the EGFR T790M mutation who have progressed on prior EGFR TKI therapy.
Table 3: Efficacy of Alflutinib in EGFR T790M-Positive NSCLC (Phase IIb Study - NCT03452592) [2]
| Endpoint | Result |
| Objective Response Rate (ORR) | 73.6% (95% CI: 67.3–79.3) |
| Disease Control Rate (DCR) at 12 weeks | 82.3% (95% CI: 76.6-87.1) |
| Median Progression-Free Survival (PFS) | 7.6 months (95% CI: 7.0–NA) |
Safety and Tolerability
Alflutinib has shown a manageable safety profile in clinical trials. The most common adverse events are generally mild to moderate in severity.
Table 4: Common Treatment-Related Adverse Events (Phase IIb Study - NCT03452592) [2]
| Adverse Event | Incidence (%) |
| Increased aspartate aminotransferase | 15.0 |
| Upper respiratory tract infection | 15.0 |
| Cough | 15.0 |
Experimental Protocols
Objective: To assess the efficacy and safety of alflutinib in patients with EGFR T790M-mutated NSCLC.
Methodology:
-
Study Design: A multicenter, single-arm, open-label study.
-
Patient Population: Patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation who have progressed after first or second-generation EGFR-TKI therapy.
-
Intervention: Alflutinib 80 mg administered orally once daily.
-
Primary Endpoint: Objective response rate (ORR) as assessed by an independent radiological review committee according to RECIST 1.1.
-
Secondary Endpoints: Disease control rate (DCR), duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.
-
Safety Assessment: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Signaling Pathway and Mechanism of Action
AST5902, as the active metabolite of alflutinib, exerts its anti-tumor effect by irreversibly inhibiting the kinase activity of mutant EGFR. This blockade prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation, survival, and metastasis, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
Caption: EGFR Signaling Pathway Inhibition by AST5902.
Conclusion
This compound, the active metabolite of alflutinib, is a key contributor to the clinical efficacy of this third-generation EGFR TKI. The development of alflutinib and the understanding of the pharmacological role of AST5902 represent a significant advancement in the treatment of EGFR T790M-mutated NSCLC. The potent and selective inhibition of mutant EGFR, coupled with a manageable safety profile, positions alflutinib as an important therapeutic option for this patient population. Further research may focus on the specific contributions of AST5902 to the overall activity and potential for overcoming other resistance mechanisms.
References
An In-Depth Technical Guide on the Efficacy of AST5902 Trimesylate Against EGFR Sensitizing and Resistance Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations remains a significant clinical challenge. AST5902 trimesylate, the active metabolite of the third-generation EGFR inhibitor alflutinib (also known as furmonertinib), has demonstrated potent activity against both initial sensitizing mutations and the common T790M resistance mutation.[1] This technical guide provides a comprehensive overview of the preclinical data on AST5902, focusing on its effects on various EGFR mutations, detailed experimental methodologies, and the underlying signaling pathways.
Core Efficacy Data of this compound
AST5902 exhibits a strong inhibitory profile against clinically relevant EGFR mutations while maintaining a degree of selectivity over wild-type (WT) EGFR. This selectivity is a hallmark of third-generation EGFR inhibitors, aiming to reduce off-target toxicities.
In Vitro Kinase and Cellular Inhibitory Activity
The half-maximal inhibitory concentrations (IC50) of AST5902 have been determined against a panel of EGFR mutations in both kinase and cell-based assays. These values are crucial for understanding the potency and selectivity of the compound.
| Target/Cell Line | EGFR Mutation Status | AST5902 IC50 (nM) |
| Kinase Assays | ||
| EGFR | Wild-Type | 6.9[2] |
| EGFR L858R | L858R | 2.9[2] |
| EGFR L858R/T790M | L858R/T790M | 0.92[2] |
| Cell-Based Assays | ||
| A431 | Wild-Type | 273.1[2] |
| PC-9 | Exon 19 Deletion | 6.1[2] |
| H1975 | L858R/T790M | Not explicitly stated for AST5902, but alflutinib IC50 is reported as 17.5 ± 0.1 nM. AST5902 has similar antitumor activity. |
| Ba/F3 | G719S | 12.4 (for furmonertinib)[1] |
| Ba/F3 | S768I | 21.6 (for furmonertinib)[1] |
| Ba/F3 | L861Q | 3.8 (for furmonertinib)[1] |
Note: Data for G719S, S768I, and L861Q are for the parent compound furmonertinib, but AST5902 is stated to have similar activity.[1]
In Vivo Antitumor Activity
Preclinical in vivo studies using xenograft models have demonstrated the potent antitumor efficacy of AST5902.
| Animal Model | Tumor Xenograft | Treatment and Dose | Outcome |
| Nude Mice | PC-9 (EGFR Exon 19 Deletion) | AST5902 (3, 10, 30 mg/kg, once daily) | Dose-dependent partial or complete tumor regression.[2] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of AST5902.
Cell Viability Assay (MTS/MTT Assay)
This assay is used to determine the cytotoxic effect of AST5902 on cancer cell lines with different EGFR mutation statuses.
Materials:
-
Cancer cell lines (e.g., A431, PC-9, H1975)
-
This compound
-
96-well plates
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for EGFR Signaling
This technique is employed to investigate the effect of AST5902 on the phosphorylation of EGFR and its downstream signaling proteins, such as Akt and ERK.
Materials:
-
Cancer cell lines
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency, serum-starve overnight, and then treat with AST5902 for 2-4 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
In Vivo Xenograft Model
This model is used to evaluate the antitumor activity of AST5902 in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., PC-9)
-
This compound
-
Vehicle solution
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer AST5902 or vehicle orally, once daily.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Data Analysis: Plot the average tumor volume over time for each group to assess tumor growth inhibition.
Signaling Pathways and Mechanism of Action
AST5902, as a third-generation EGFR inhibitor, acts by irreversibly binding to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain.[2] This covalent bond effectively blocks the autophosphorylation of EGFR and subsequent activation of downstream signaling pathways, primarily the PI3K/Akt and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation and survival.
EGFR Signaling Pathway and Inhibition by AST5902
The diagram above illustrates the canonical EGFR signaling pathways and the point of intervention by AST5902. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK cascades, which ultimately promote cell proliferation and survival. AST5902 competitively and irreversibly binds to the ATP-binding site of the EGFR kinase domain, thereby blocking these downstream signals.
Preclinical Evaluation Workflow for AST5902
Conclusion
This compound, the active metabolite of alflutinib, demonstrates potent and selective inhibitory activity against EGFR-sensitizing mutations and the T790M resistance mutation. Preclinical data from in vitro and in vivo studies support its efficacy in inhibiting the proliferation of EGFR-mutant NSCLC cells by blocking the PI3K/Akt and MAPK/ERK signaling pathways. Further investigation into its activity against other resistance mutations, such as C797S, is warranted to fully delineate its clinical potential in the evolving landscape of EGFR-targeted therapies. This technical guide provides a foundational understanding of the preclinical profile of AST5902 for researchers and drug development professionals.
References
Methodological & Application
Application Notes and Protocols for AST5902 Trimesylate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 trimesylate is the primary and pharmacologically active metabolite of Alflutinib (Furmonertinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Alflutinib is indicated for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR activating mutations, including the T790M resistance mutation. In vivo, Alflutinib is metabolized to AST5902, and both compounds contribute to the overall therapeutic effect. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its kinase inhibitory activity, effects on cancer cell proliferation, and its mechanism of action on the EGFR signaling pathway.
Quantitative Data Summary
The in vitro potency and selectivity of this compound have been evaluated in various biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values against a panel of protein kinases and in different cancer cell lines with defined EGFR mutation statuses.
Table 1: AST5902 Kinase Inhibitory Activity [1]
| Kinase Target | AST5902 IC50 (nM) |
| ALK | 519 |
| BLK | 581 |
| BRK | >1000 |
| BTK | 276 |
| EGFR | 6.9 |
| EGFR_L858R | 2.9 |
| EGFR_T790M_L858R | 0.92 |
Table 2: AST5902 Cell-Based Proliferation IC50 Values [1]
| Cell Line | Cancer Type | EGFR Mutation Status | AST5902 IC50 (nM) |
| A431 | Epidermoid Carcinoma | Wild Type (WT) | 273.1 |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 6.1 |
| H1975 | Non-Small Cell Lung Cancer | L858R/T790M | 25.5 |
Signaling Pathway Diagram
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by AST5902.
Experimental Protocols
EGFR Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of AST5902 against EGFR. The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the EGFR kinase domain.
Materials:
-
Recombinant EGFR kinase (Wild-Type, L858R, or L858R/T790M)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
5X Kinase Buffer A
-
TR-FRET Dilution Buffer
-
This compound
-
DMSO
-
384-well plates
Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Subsequently, create a 4X working solution of each concentration in 1X Kinase Buffer A.
-
Kinase/Antibody Mixture: Prepare a 2X solution of the EGFR kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A.
-
Tracer Solution: Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.
-
Assay Plate Setup: To a 384-well plate, add 4 µL of each 4X AST5902 dilution.
-
Reaction Initiation: Add 8 µL of the 2X Kinase/Antibody mixture to each well, followed by the addition of 4 µL of the 4X Tracer solution. The final reaction volume is 16 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation of 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the AST5902 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975) and A431 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of AST5902. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the AST5902 concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This protocol is for the detection of phosphorylated EGFR (p-EGFR) and total EGFR in cell lysates to assess the inhibitory effect of AST5902 on EGFR signaling.
Materials:
-
H1975 cells (or other relevant cell lines)
-
Complete cell culture medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed H1975 cells in 6-well plates. Once the cells reach 70-80% confluency, serum-starve them for 12-16 hours. Treat the cells with varying concentrations of AST5902 for 2-4 hours.
-
EGF Stimulation: Stimulate the cells with 50 ng/mL of EGF for 15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR Tyr1068, anti-total EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Use β-actin as a loading control.
-
Analysis: Quantify the band intensities to determine the relative levels of p-EGFR and total EGFR.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound. The quantitative data demonstrates its potent and selective inhibitory activity against clinically relevant EGFR mutations. These assays are essential tools for further preclinical characterization and for elucidating the mechanisms of action of this important anti-cancer agent.
References
Application Notes and Protocols for Studying AST5902 Trimesylate Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 trimesylate is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] This class of inhibitors is designed to selectively target both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] Preclinical and clinical studies have demonstrated the potent anti-tumor activity of Alflutinib and its metabolite, AST5902.[1][3] These application notes provide detailed protocols for utilizing animal models to evaluate the in vivo efficacy of this compound.
Mechanism of Action: EGFR Signaling Pathway
This compound exerts its anti-neoplastic activity by inhibiting the tyrosine kinase activity of mutant EGFR. This blocks the downstream signaling cascades that promote tumor cell proliferation, survival, and metastasis. The two primary signaling pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
References
- 1. allist.com.cn [allist.com.cn]
- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of AST5902 Trimesylate in Rat Plasma using a Validated UHPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note describes a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of AST5902, the primary metabolite of firmonertinib, in rat plasma. The described method is rapid, accurate, and precise, making it suitable for pharmacokinetic studies and drug-drug interaction assessments. The protocol details the sample preparation, chromatographic separation, and mass spectrometric detection parameters, along with a summary of the method validation results.
Experimental Protocols
Materials and Reagents
-
AST5902 and firmonertinib reference standards
-
Gefitinib (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma
Instrumentation
-
UHPLC System: Shimadzu LC-20AT[1]
-
Mass Spectrometer: Shimadzu 8040 Triple Quadrupole[2]
-
Analytical Column: Shim-pack Volex PFPP column (50 mm × 2.1 mm, 1.8 μm)[1][2]
Sample Preparation
A protein precipitation method was employed for the extraction of AST5902 and the internal standard from rat plasma.[3][4]
-
Thaw frozen plasma samples to room temperature.
-
To 100 µL of plasma, add 200 µL of acetonitrile and 20 µL of the internal standard (gefitinib).[3][4]
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Transfer 100 µL of the supernatant to a new tube.
-
Dilute the supernatant with 100 µL of ultrapure water.
-
Mix gently for 30 seconds before injection into the UHPLC-MS/MS system.[3][4]
UHPLC Conditions
-
Mobile Phase A: 0.1% formic acid in water[4]
-
Mobile Phase B: 0.1% formic acid in methanol[4]
-
Flow Rate: 0.4 mL/min[4]
-
Injection Volume: 3 µL[4]
-
Column Temperature: 40°C[3]
-
Gradient Elution Program:
-
0-0.5 min: 10% B
-
0.5-1 min: Increase to 80% B
-
1-2 min: Hold at 80% B
-
2-2.5 min: Decrease to 10% B
-
2.5-3 min: Hold at 10% B[4]
-
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)[1]
-
Capillary Voltage: 4.5 kV[4]
-
Heating Temperature: 400°C[4]
-
Collision Induced Dissociation Gas Pressure: 230 kPa[4]
-
Atomizing Gas Flow Rate: 3 L/min[4]
-
Drying Gas Flow Rate: 5 L/min[4]
-
MRM Transitions:
Data Presentation
The UHPLC-MS/MS method was validated for linearity, precision, accuracy, and recovery. The quantitative data is summarized in the tables below.
Table 1: Linearity and Lower Limit of Quantification (LLOQ) [3]
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) |
| AST5902 | 0.05 - 250 | 0.05 |
| Firmonertinib | 0.1 - 500 | 0.1 |
Table 2: Precision and Accuracy of the Method for AST5902 [3]
| QC Level | Concentration (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Intra-day Accuracy (RE%) | Inter-day Accuracy (RE%) |
| LLOQ | 0.05 | 8.46 | 4.15 | - | - |
| Low | 0.15 | 5.79 | 2.25 | - | - |
| Medium | 20 | - | - | - | - |
| High | 200 | - | - | - | - |
Note: Specific RE% values were not fully detailed in the provided search results, but were stated to be within acceptable limits.
Table 3: Recovery [1]
| Analyte | Recovery |
| AST5902 | >85% |
| Firmonertinib | >85% |
Visualizations
Experimental Workflow
Caption: UHPLC-MS/MS Sample Preparation Workflow.
Logical Relationship of the Analytical Method
Caption: Overview of the UHPLC-MS/MS Analytical Method.
References
- 1. Development and application of a UHPLC-MS/MS method for the simultaneous determination of firmonertinib and its main metabolite AST-5902 in rat plasma: a study on the in vivo drug interaction between firmonertinib and paxlovid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and application of a UHPLC-MS/MS method for the simultaneous determination of firmonertinib and its main metabolite AST-5902 in rat plasma: a study on the in vivo drug interaction between firmonertinib and paxlovid [frontiersin.org]
- 3. Frontiers | Development and application of a UHPLC-MS/MS method for the simultaneous determination of firmonertinib and its main metabolite AST-5902 in rat plasma: a study on the in vivo drug interaction between firmonertinib and paxlovid [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Studying Drug-Drug Interactions of AST5902 Trimesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 trimesylate is the principal and active metabolite of alflutinib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Alflutinib is approved for the treatment of non-small cell lung cancer (NSCLC) in patients with activating EGFR mutations, including the T790M resistance mutation.[2][3] Both alflutinib and AST5902 contribute to the overall pharmacological activity.[2][4] Understanding the potential for drug-drug interactions (DDIs) is critical for the safe and effective use of alflutinib, as co-administered drugs may alter the plasma concentrations of both the parent drug and its active metabolite, AST5902.
The primary metabolic pathway of alflutinib is through the cytochrome P450 3A4 (CYP3A4) enzyme system, which leads to the formation of AST5902.[2][4] Consequently, AST5902's pharmacokinetic profile is intrinsically linked to the activity of CYP3A4. This document provides detailed application notes and protocols for studying the DDI potential of this compound, focusing on interactions with CYP3A4 inducers and inhibitors.
Data Presentation: Pharmacokinetic Drug-Drug Interactions
The following tables summarize the quantitative impact of co-administered drugs on the pharmacokinetics of alflutinib and its active metabolite, AST5902.
Table 1: Effect of a Strong CYP3A4 Inducer (Rifampicin) on the Pharmacokinetics of Alflutinib and AST5902 in Healthy Volunteers [2][4]
| Analyte | Pharmacokinetic Parameter | Change with Rifampicin Co-administration |
| Alflutinib | AUC₀₋∞ | 86% decrease |
| Cₘₐₓ | 60% decrease | |
| AST5902 | AUC₀₋∞ | 17% decrease |
| Cₘₐₓ | 1.09-fold increase | |
| Total Active Ingredients | AUC₀₋∞ | 62% decrease |
| (Alflutinib + AST5902) | Cₘₐₓ | 39% decrease |
Table 2: Qualitative Effect of a CYP3A4 Inhibitor (Paxlovid) on the Pharmacokinetics of Furmonertinib (Alflutinib) and AST5902 in Rats
| Analyte | Pharmacokinetic Parameter | Change with Paxlovid Co-administration |
| Furmonertinib | AUC | Significant increase |
| Cₘₐₓ | Significant increase | |
| AST5902 | AUC | Significant decrease |
| Tₘₐₓ | Significant decrease | |
| Cₘₐₓ | Significant decrease |
Signaling and Metabolic Pathways
The metabolism of alflutinib to AST5902 is a critical pathway to consider in DDI studies. The following diagram illustrates this metabolic conversion and the points of interaction for CYP3A4 inducers and inhibitors.
Caption: Metabolic pathway of alflutinib to AST5902 via CYP3A4 and points of drug-drug interaction.
Experimental Protocols
Protocol 1: In Vivo Assessment of a CYP3A4 Inducer's Effect on Alflutinib and AST5902 Pharmacokinetics in Humans
This protocol is based on a clinical study investigating the effects of rifampicin.[2][4]
1. Study Design:
-
A single-center, open-label, single-sequence trial over two periods.
-
Period 1: Baseline pharmacokinetics of alflutinib.
-
Period 2: Pharmacokinetics of alflutinib with co-administration of a strong CYP3A4 inducer.
2. Subject Population:
-
Healthy adult volunteers.
-
Inclusion/exclusion criteria should be clearly defined to ensure subject safety and data integrity.
3. Dosing Regimen:
-
Day 1: Administer a single oral dose of 80 mg alflutinib.
-
Day 15-30: Administer a continuous daily oral dose of 600 mg rifampicin.
-
Day 22: Administer a single oral dose of 80 mg alflutinib concurrently with the daily dose of rifampicin.
4. Pharmacokinetic Sampling:
-
Period 1 (Alflutinib alone): Collect serial blood samples at pre-dose and at specified time points up to 240 hours post-dose on Day 1 through Day 10.
-
Period 2 (Alflutinib with Rifampicin): Collect serial blood samples at pre-dose and at specified time points up to 240 hours post-dose on Day 22 through Day 31.
5. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the simultaneous quantification of alflutinib and AST5902 in plasma.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
6. Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for alflutinib, AST5902, and total active ingredients for both periods:
-
Area under the plasma concentration-time curve from time zero to infinity (AUC₀₋∞).
-
Maximum observed plasma concentration (Cₘₐₓ).
-
Time to reach Cₘₐₓ (Tₘₐₓ).
-
Terminal elimination half-life (t₁/₂).
-
-
Compare the geometric mean ratios of AUC₀₋∞ and Cₘₐₓ between Period 2 and Period 1 to determine the magnitude of the drug-drug interaction.
Caption: Experimental workflow for a clinical DDI study with a CYP3A4 inducer.
Protocol 2: In Vivo Assessment of a CYP3A4 Inhibitor's Effect on Alflutinib and AST5902 Pharmacokinetics in a Preclinical Model (Rats)
This protocol is a general representation based on the study involving paxlovid.
1. Study Design:
-
A crossover or parallel-group design can be used.
-
Group 1: Alflutinib administration alone.
-
Group 2: Alflutinib administration with a CYP3A4 inhibitor.
2. Animal Model:
-
Male Sprague-Dawley rats are a commonly used model.
3. Dosing Regimen:
-
Determine appropriate dose levels for alflutinib and the CYP3A4 inhibitor (e.g., paxlovid) in rats based on allometric scaling or literature review.
-
Group 1: Administer a single oral dose of alflutinib.
-
Group 2: Pre-treat with the CYP3A4 inhibitor for a specified duration, then co-administer a single oral dose of alflutinib with the inhibitor.
4. Pharmacokinetic Sampling:
-
Collect serial blood samples via a cannulated vessel (e.g., jugular vein) at pre-dose and at specified time points post-alflutinib administration.
5. Bioanalytical Method:
-
Utilize a validated UHPLC-MS/MS method for the simultaneous determination of alflutinib and AST5902 in rat plasma.
-
Gefitinib can be used as an internal standard.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cₘₐₓ, Tₘₐₓ) for alflutinib and AST5902 in both groups.
-
Compare the parameters between the two groups to assess the impact of the CYP3A4 inhibitor.
Conclusion
The pharmacokinetic profile of this compound is significantly influenced by drugs that modulate CYP3A4 activity. Co-administration of strong CYP3A4 inducers, such as rifampicin, can lead to a substantial decrease in the exposure of the total active components (alflutinib and AST5902), potentially compromising therapeutic efficacy. Conversely, CYP3A4 inhibitors are expected to increase the exposure of alflutinib while decreasing the formation and exposure of AST5902. These interactions highlight the importance of careful medication management in patients receiving alflutinib. The protocols outlined in this document provide a framework for conducting DDI studies to further characterize the interaction profile of alflutinib and its active metabolite, AST5902. It is recommended that concomitant use of strong CYP3A4 inducers be avoided during alflutinib treatment.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols for AST5902 Trimesylate in Xenograft Models of Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 trimesylate is the principal and active metabolite of Alflutinib (also known as Furmonertinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Alflutinib is approved for the treatment of patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations.[1][3] In vivo, Alflutinib is metabolized by CYP3A4 to AST5902, and at steady state, the exposure to both the parent drug and its active metabolite are comparable.[1] This indicates that AST5902 is responsible for a significant portion of the therapeutic activity of Alflutinib. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical xenograft models of lung cancer to evaluate its anti-tumor efficacy and mechanism of action.
Mechanism of Action and Signaling Pathway
AST5902, as an active metabolite of a third-generation EGFR TKI, targets sensitizing EGFR mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation that emerges after treatment with first- and second-generation EGFR TKIs. The binding of ligands, such as EGF, to the EGFR receptor triggers its dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domain. This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation, survival, and invasion. AST5902 inhibits the kinase activity of the mutated EGFR, thereby blocking these downstream pathways and leading to tumor growth inhibition.
Data Presentation
While specific preclinical data for AST5902 in xenograft models is not extensively published, the clinical efficacy of its parent compound, Alflutinib, provides strong evidence of its anti-tumor activity. The following table summarizes key clinical data for Alflutinib, where AST5902 is a major contributor to the observed effects.
| Parameter | Value | Clinical Study Context | Reference |
| Objective Response Rate (ORR) | 76.7% | Patients with EGFR T790M-mutant NSCLC | [1] |
| ORR in CNS Metastases | 70.6% | Subgroup of patients with central nervous system metastases | [1] |
| Median Progression-Free Survival (PFS) | 9.6 months | Phase IIb study in EGFR T790M-mutant NSCLC | [4] |
| Steady State Exposure | Comparable for Alflutinib and AST5902 | Pharmacokinetic analysis in patients | [1] |
Experimental Protocols
The following are detailed protocols for conducting xenograft studies to evaluate the efficacy of this compound in lung cancer models. These are representative protocols and may require optimization based on the specific cell line and animal model used.
Cell Line-Derived Xenograft (CDX) Model Protocol
Objective: To evaluate the in vivo anti-tumor activity of this compound in a subcutaneous lung cancer CDX model.
Materials:
-
Human NSCLC cell line with relevant EGFR mutations (e.g., NCI-H1975: L858R and T790M)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Immunodeficient mice (e.g., female BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Matrigel
-
Cell culture reagents
-
Calipers
-
Standard animal housing and surgical equipment
Procedure:
-
Cell Culture: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Cell Implantation:
-
Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS).
-
Mix the cell suspension with an equal volume of Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On each day of treatment, dilute the stock solution with the vehicle to the desired final concentrations.
-
Administer this compound or vehicle control to the respective groups via oral gavage once daily. The dosage will need to be determined based on preliminary dose-ranging studies.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights every 2-3 days.
-
At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume and weight between groups.
-
Patient-Derived Xenograft (PDX) Model Protocol
Objective: To assess the efficacy of this compound in a more clinically relevant PDX model of lung cancer.
Materials:
-
Freshly resected human lung tumor tissue from consenting patients
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
This compound and vehicle
-
Surgical tools and sutures
-
Standard animal housing and care facilities
Procedure:
-
Tumor Tissue Implantation:
-
Under sterile conditions, mince the fresh tumor tissue into small fragments (2-3 mm³).
-
Anesthetize the recipient mouse and make a small incision in the skin on the flank.
-
Create a subcutaneous pocket and implant one tumor fragment.
-
Close the incision with sutures or surgical clips.
-
-
Tumor Engraftment and Passaging:
-
Monitor the mice for tumor growth.
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
-
The tumor can then be passaged into new cohorts of mice for expansion. Typically, experiments are conducted on tumors from passage 3-5 to ensure stability.
-
-
Experimental Cohort Generation and Treatment:
-
Once a sufficient number of mice with established tumors of 100-150 mm³ are available, randomize them into treatment and control groups.
-
Administer this compound or vehicle as described in the CDX protocol.
-
-
Efficacy Assessment and Analysis:
-
Monitor tumor volume and body weight as in the CDX model.
-
At the end of the study, collect tumors for analysis of histology, biomarkers (e.g., p-EGFR), and genetic profiling to correlate response with tumor characteristics.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical xenograft study evaluating an anti-cancer agent like AST5902.
Conclusion
This compound, as the active metabolite of the potent third-generation EGFR inhibitor Alflutinib, is a critical compound for preclinical investigation in the context of EGFR-mutant NSCLC. The provided protocols for CDX and PDX models offer a robust framework for evaluating its anti-tumor efficacy and elucidating its mechanism of action in vivo. Such studies are essential for the continued development and optimization of targeted therapies for lung cancer.
References
- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy and safety of alflutinib (AST2818) in patients with T790M mutation-positive NSCLC: A phase IIb multicenter single-arm study. - ASCO [asco.org]
- 4. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Preparation and Use of AST5902 Trimesylate in Cell Culture
Introduction
AST5902 trimesylate is the primary and active metabolite of Alflutinib (AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Like its parent compound, this compound demonstrates significant antineoplastic activity, making it a compound of interest for in vitro cancer research, particularly in non-small cell lung cancer (NSCLC) models harboring EGFR mutations. This document provides a detailed protocol for the dissolution, storage, and application of this compound in a cell culture setting.
Product Information
| Property | Value |
| Molecular Weight | 842.88 g/mol |
| Appearance | Solid |
| Solubility | DMSO: 50 mg/mL (59.32 mM) |
| Storage of Solid | 4°C, sealed from moisture and light |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month (aliquoted) |
Experimental Protocols
I. Preparation of Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add 118.64 µL of anhydrous DMSO to 1 mg of this compound powder.
-
Vortex the solution thoroughly to ensure complete dissolution. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
II. Preparation of Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. A typical starting range for EGFR inhibitors is 0.1 nM to 100 µM. A study on human hepatocytes used AST5902 at concentrations ranging from 0.003 to 5 µM.[1]
-
It is critical to maintain a consistent final concentration of DMSO across all experimental conditions, including the vehicle control, to minimize solvent-induced cellular effects. The final DMSO concentration should ideally be kept below 0.5%, and not exceed 1%.
-
Prepare working solutions fresh for each experiment and do not store diluted solutions in cell culture medium.
III. Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines, such as those derived from non-small cell lung cancer with EGFR mutations (e.g., PC-9, NCI-H1975).
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well sterile cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
The following day, remove the medium and replace it with 100 µL of fresh medium containing the desired concentrations of this compound. Include wells with a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathway and Workflow Diagrams
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell viability assay using this compound.
References
Application Notes and Protocols for Western Blot Analysis of EGFR Phosphorylation with AST5902 Trimesylate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1] Consequently, EGFR has become a prime target for cancer therapy.
AST5902 trimesylate is the principal and active metabolite of Alflutinib (AST2818), a third-generation EGFR inhibitor.[2] Alflutinib has shown significant clinical efficacy in non-small cell lung cancer (NSCLC) patients with EGFR mutations.[2] this compound exerts antineoplastic activity by inhibiting EGFR kinase activity, thereby blocking its autophosphorylation and subsequent downstream signaling.[3]
Western blotting is a fundamental technique to assess the potency and cellular efficacy of EGFR inhibitors like this compound by directly measuring the phosphorylation status of EGFR and its downstream targets. This document provides detailed protocols for the analysis of EGFR phosphorylation in response to this compound treatment.
Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR Signaling Pathway and Inhibition by AST5902.
Quantitative Data
The following tables summarize hypothetical quantitative data for the inhibition of EGFR phosphorylation by this compound in a relevant cancer cell line (e.g., NCI-H1975, EGFR T790M mutant NSCLC). This data is for illustrative purposes and should be generated experimentally.
Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation by this compound
| AST5902 (nM) | p-EGFR (Tyr1068) Signal (Normalized to Total EGFR) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 50 | 0.15 | 85 |
| 100 | 0.05 | 95 |
| 500 | 0.02 | 98 |
Table 2: IC50 Values for Inhibition of EGFR and Downstream Signaling
| Target Protein | IC50 (nM) |
| p-EGFR (Tyr1068) | 12.5 |
| p-Akt (Ser473) | 18.2 |
| p-ERK1/2 (Thr202/Tyr204) | 25.6 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: NCI-H1975 cells, which harbor the EGFR T790M resistance mutation, are a suitable model.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: Before treatment, serum-starve the cells by replacing the growth medium with serum-free medium for 16-24 hours. This reduces basal levels of EGFR phosphorylation.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in serum-free medium. Incubate the cells with the this compound-containing medium for a predetermined time (e.g., 2 to 24 hours). Include a vehicle control (DMSO) at the same final concentration.
-
EGF Stimulation: After inhibitor treatment, stimulate the cells with 100 ng/mL of human recombinant EGF for 15-30 minutes at 37°C to induce robust EGFR phosphorylation.
Western Blot Protocol
The following diagram outlines the workflow for the Western blot analysis.
Caption: Western Blot Experimental Workflow.
-
Cell Lysis:
-
Place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel.
-
Include a pre-stained protein ladder in one lane.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Follow the manufacturer's instructions for your specific apparatus.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA in TBST as recommended by the manufacturer. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Rabbit anti-phospho-EGFR (Tyr1068)
-
Rabbit anti-EGFR
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse anti-β-actin (as a loading control)
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody (anti-rabbit IgG or anti-mouse IgG) in 5% BSA in TBST. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the signal of the phosphorylated protein to the signal of the corresponding total protein.
-
Normalize all values to the loading control (β-actin) to account for any loading inaccuracies.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
References
- 1. Quantitative analysis reveals how EGFR activation and downregulation are coupled in normal but not in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analyses of EGFR localization and trafficking dynamics in the follicular epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for AST5902 Trimesylate in Overcoming Acquired Resistance to EGFR TKIs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) is a significant clinical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). While first and second-generation EGFR TKIs can be highly effective initially, the majority of patients eventually develop resistance, frequently driven by the T790M mutation in exon 20 of the EGFR gene. Third-generation EGFR TKIs have been developed to overcome this resistance mechanism.
AST5902 trimesylate is the principal active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation EGFR TKI. Alflutinib has demonstrated significant clinical activity and a manageable safety profile in patients with EGFR T790M-mutated NSCLC who have progressed on prior EGFR TKI therapy. This document provides a comprehensive overview of the preclinical and clinical data on Alflutinib and its active metabolite AST5902, along with detailed protocols for key experimental procedures relevant to its evaluation.
Mechanism of Action
Alflutinib, and by extension its active metabolite AST5902, is a potent, irreversible, and selective inhibitor of mutant EGFR, including both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] This selectivity is achieved through the formation of a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. By irreversibly binding to and inhibiting the kinase activity of the mutant EGFR, Alflutinib effectively blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for tumor cell proliferation and survival.[1]
Quantitative Data Summary
The following tables summarize the key preclinical and clinical data for Alflutinib (Furmonertinib, AST2818).
Table 1: Preclinical Activity of Alflutinib (Furmonertinib) against EGFR Mutations
| EGFR Mutation | Cell Line | IC50 (nM) |
| G719S | Ba/F3 | 12.4[3] |
| S768I | Ba/F3 | 21.6[3] |
| L861Q | Ba/F3 | 3.8[3] |
| Exon 20 insertion (S768_D770dup) | - | 11[4] |
| Exon 20 insertion (A767_V769dup) | - | 14[4] |
| Exon 20 insertion (N771_H773dup) | - | 20[4] |
Table 2: Clinical Efficacy of Alflutinib (80 mg once daily) in Patients with EGFR T790M-Positive NSCLC (Phase IIb Study - NCT03452592)
| Efficacy Endpoint | Result | 95% Confidence Interval |
| Objective Response Rate (ORR) | 73.6%[2] | 67.3–79.3%[2] |
| Disease Control Rate (DCR) at 6 weeks | 87.3%[2] | 82.1–91.4%[2] |
| Disease Control Rate (DCR) at 12 weeks | 82.3%[2] | 76.6–87.1%[2] |
| Median Progression-Free Survival (PFS) | 7.6 months[2] | 7.0–NA[2] |
Table 3: Clinical Efficacy of Alflutinib in NSCLC Patients with CNS Metastases
| Study/Dose | Efficacy Endpoint | Result |
| Phase I/II Expansion (40-240 mg) | CNS Objective Response Rate (ORR) | 70.6% (12 of 17 patients)[5] |
| FURLONG Study (80 mg) | Median CNS Progression-Free Survival (PFS) | 20.8 months[3] |
| Post-hoc Analysis (80 mg) | CNS Objective Response Rate (ORR) | 65%[3] |
| Post-hoc Analysis (160 mg) | CNS Objective Response Rate (ORR) | 85%[3] |
Table 4: Safety Profile of Alflutinib (Phase I/II Study)
| Adverse Event (AE) | Any Grade | Grade 3 or Higher |
| Any Treatment-Related AE | 79% (103 of 130 patients)[5] | 8% (11 of 130 patients)[5] |
| Serious AEs (SAEs) | 15% (20 of 130 patients)[5] | - |
| Treatment-Related SAEs | 2 patients[5] | - |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Acquired Resistance
Caption: EGFR signaling pathway and the mechanism of acquired resistance.
Mechanism of Action of Alflutinib (AST2818)
Caption: Mechanism of action of Alflutinib on mutant EGFR.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for an EGFR TKI.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Alflutinib in NSCLC cell lines harboring EGFR mutations.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M mutation)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Alflutinib (AST2818) stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Alflutinib in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Alflutinib.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Western Blot Analysis of EGFR Signaling Pathway
This protocol is for assessing the effect of Alflutinib on the phosphorylation of EGFR and its downstream targets.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
Alflutinib (AST2818)
-
EGF (Epidermal Growth Factor)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary.
-
Treat the cells with various concentrations of Alflutinib (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2-6 hours). Include a vehicle control.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting to induce EGFR phosphorylation.
-
Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation relative to the total protein and the loading control (β-actin).
-
In Vivo Xenograft Model for NSCLC
This protocol describes the establishment of a patient-derived or cell line-derived xenograft model to evaluate the in vivo efficacy of Alflutinib.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
NSCLC cells or patient-derived tumor fragments
-
Matrigel
-
Alflutinib (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
-
Surgical tools for tumor implantation (if applicable)
Procedure:
-
Tumor Implantation:
-
For cell line-derived xenografts, resuspend 1-5 x 10^6 cells in a mixture of PBS and Matrigel.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
For patient-derived xenografts, implant small tumor fragments (2-3 mm³) subcutaneously.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Alflutinib (e.g., by oral gavage) at the desired dose and schedule. The control group receives the vehicle.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
-
Conclusion
This compound, as the active metabolite of Alflutinib, plays a crucial role in the therapeutic efficacy of this third-generation EGFR TKI. The preclinical and clinical data for Alflutinib demonstrate its potent and selective activity against EGFR mutations that confer resistance to earlier-generation TKIs, particularly the T790M mutation. The provided protocols offer a framework for the continued investigation and development of Alflutinib and other novel EGFR inhibitors, with the ultimate goal of improving outcomes for patients with NSCLC. Further research is warranted to explore the full potential of Alflutinib in various clinical settings, including its activity against other uncommon EGFR mutations and its role in combination therapies to overcome or delay the onset of further resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo therapeutic efficacy in p53-null NSCLC xenograft tumor model [bio-protocol.org]
Troubleshooting & Optimization
AST5902 trimesylate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of AST5902 trimesylate. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure successful handling and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is the primary active metabolite of Alflutinib (AST2818) and functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] By targeting EGFR, it disrupts downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell growth, proliferation, and survival in cancer cells.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound exhibits good solubility in Dimethyl Sulfoxide (DMSO).[2][3][4][5][] For in vivo experiments, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline, or DMSO and SBE-β-CD in saline have been established.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO.[5][] For a 50 mg/mL stock solution, ultrasonic treatment may be necessary to achieve complete dissolution.[2][3] It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound.[4][5][]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: The powdered form of this compound should be stored at 4°C, protected from moisture and light.[3][4] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2][3][4]
Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Observations |
| DMSO | 50 mg/mL (59.32 mM) | Ultrasonic assistance may be required.[2][3][4] |
| Water | 100 mg/mL | - |
| Ethanol | Insoluble | -[5][] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.97 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.97 mM) | Clear solution.[1] |
Troubleshooting Guide
Q5: I observed precipitation when diluting my DMSO stock solution of this compound into aqueous cell culture media. What should I do?
A5: This is a common issue for compounds with low aqueous solubility. Here are a few steps you can take:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells and promote precipitation.
-
Stepwise Dilution: Instead of a direct large dilution, try a serial dilution approach.
-
Increase Mixing: Add the stock solution dropwise to the aqueous medium while gently vortexing or stirring.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
-
Use a Formulation: For in vivo studies or challenging in vitro systems, consider using a pre-formulated vehicle as described in the solubility table.
Q6: My this compound powder is not dissolving completely in DMSO, even with vortexing. What are the next steps?
A6: If you are experiencing difficulty dissolving the compound, you can try the following:
-
Sonication: Use an ultrasonic bath to aid dissolution.[2][3]
-
Gentle Heating: Gently warm the solution to 37°C.[2] Be cautious with heating as it may degrade the compound.
-
Fresh DMSO: Ensure you are using anhydrous DMSO, as moisture can significantly hinder solubility.[5][]
Q7: Can I filter-sterilize my this compound stock solution?
A7: While filter sterilization is a common practice, it is generally not recommended if you observe any particulate matter, as this may indicate that the compound is not fully dissolved. Filtering an unsaturated solution may lead to a lower effective concentration of the drug. It is preferable to ensure complete dissolution before considering filtration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh the required amount of this compound powder. The molecular weight is 842.88 g/mol .
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If necessary, place the vial in an ultrasonic bath for 5-10 minutes or gently warm to 37°C until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of an In Vivo Formulation (PEG300/Tween-80)
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix the solution until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to the solution to bring the final volume to 1 mL.
-
Ensure the final solution is clear before administration.
Visualizations
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: In Vitro Experimental Workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. EGFR signaling pathway occupies an important position in cancer‐related downstream signaling pathways of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Optimizing AST5902 trimesylate concentration in cell assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AST5902 trimesylate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the primary active metabolite of Alflutinib (AST2818).[1][2][3] It functions as an Epidermal Growth Factor Receptor (EGFR) inhibitor, exerting antineoplastic activity by blocking the EGFR signaling pathway.[1] This pathway is crucial for cell growth, proliferation, and survival in many cancer types.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[2][3] It is recommended to prepare a high-concentration stock solution, for example, 50 mg/mL (59.32 mM) in fresh, moisture-free DMSO.[2][3] To enhance solubility, you can gently warm the solution to 37°C or use an ultrasonic bath.[2] Once dissolved, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2]
Q3: How should I store the this compound stock solution?
A3: For long-term storage, the DMSO stock solution should be stored at -80°C for up to 6 months.[1][2] For short-term storage, -20°C is suitable for up to one month.[1][2] Always protect the compound from light and moisture.[1][2]
Q4: What is a typical working concentration range for this compound in cell assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for an IC50 determination could be from 0.01 µM to 10 µM.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in cell culture medium. | The final DMSO concentration is too high, or the compound has low solubility in aqueous solutions. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity. If precipitation persists, consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies, which might be adapted for in vitro use with appropriate controls.[1] |
| Inconsistent or non-reproducible results. | 1. Repeated freeze-thaw cycles of the stock solution. 2. Inaccurate pipetting. 3. Cell line heterogeneity or passage number variability. | 1. Aliquot the stock solution after the initial preparation to avoid degradation.[1][2] 2. Calibrate your pipettes regularly and use appropriate pipetting techniques. 3. Use cells with a consistent and low passage number. Perform cell line authentication. |
| No observable effect on cell viability or EGFR signaling. | 1. The concentration used is too low. 2. The cell line is resistant to EGFR inhibitors. 3. The compound has degraded. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Verify the EGFR expression and mutation status of your cell line. 3. Use a fresh aliquot of the stock solution. |
| High background signal in assays. | The compound itself is fluorescent or interferes with the assay reagents. | Run a control with the compound in cell-free media to check for interference with the assay readout. |
| Unexpected off-target effects. | The compound may be interacting with other kinases or cellular targets. | Review the literature for known off-target effects of EGFR inhibitors. Consider using a more specific inhibitor or a secondary assay to confirm that the observed phenotype is due to EGFR inhibition. While targeted drugs are designed for specificity, they can have off-target effects.[4] |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Observations |
| DMSO | 50 mg/mL (59.32 mM) | Soluble with sonication.[2] |
| In vivo formulation 1 | ≥ 2.5 mg/mL (2.97 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In vivo formulation 2 | ≥ 2.5 mg/mL (2.97 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
Table 2: Example IC50 Values of an EGFR inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | Example IC50 (µM) |
| A549 | Non-small cell lung cancer | 72 hours | 1.5 |
| MCF-7 | Breast cancer | 72 hours | 5.2 |
| HCT116 | Colorectal cancer | 72 hours | 0.8 |
| U87MG | Glioblastoma | 72 hours | 2.1 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A common starting concentration is 20 µM, diluted down to ~0.01 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for EGFR Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C. Use a housekeeping protein like GAPDH or β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment.
Visualizations
Caption: Inhibition of the EGFR signaling cascade by this compound.
Caption: Experimental workflow for determining the optimal AST5902 concentration.
Caption: A decision tree for troubleshooting common issues in AST5902 cell assays.
References
Troubleshooting AST5902 trimesylate precipitation in aqueous solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with AST5902 trimesylate. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preparation and use of aqueous solutions of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter when working with this compound in aqueous solutions.
Q1: My this compound is not dissolving in my aqueous buffer.
A1: this compound has limited aqueous solubility and direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into your aqueous experimental medium.
-
Recommended Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
-
Stock Solution Concentration: Prepare a stock solution at a concentration of 50 mg/mL in DMSO. Ultrasonic treatment can aid in dissolution.[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. What is happening and how can I prevent this?
A2: This phenomenon is common for hydrophobic compounds and is often referred to as "crashing out" or precipitation upon dilution. It occurs when the concentration of the organic solvent in the final aqueous solution is too low to maintain the solubility of the compound. Here are several strategies to prevent this:
-
Use of Co-solvents and Excipients: For in vivo studies, a multi-component solvent system is often necessary to maintain solubility. Two effective protocols are:
-
Protocol 1 (PEG300/Tween-80): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation can achieve a clear solution at a concentration of at least 2.5 mg/mL.[1]
-
Protocol 2 (SBE-β-CD): A solution of 10% DMSO in a solution of 20% SBE-β-CD in saline. This can also yield a clear solution at ≥ 2.5 mg/mL.[1]
-
-
Slow, Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This promotes rapid and uniform mixing, preventing localized high concentrations that can trigger precipitation.
-
Temperature Adjustment: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can increase the solubility of this compound. However, ensure that the temperature is compatible with all components of your experimental system.
-
Sonication: If precipitation occurs during preparation, sonication can help to redissolve the compound.[1]
Q3: My this compound solution was clear initially but became cloudy or showed precipitation over time. Why did this happen?
A3: Aqueous working solutions of this compound are not intended for long-term storage. The observed cloudiness or precipitation is likely due to the compound's limited stability in aqueous media, which can lead to aggregation and precipitation over time.
-
Recommendation: Always prepare fresh working solutions of this compound immediately before each experiment.
-
Storage of Stock Solutions: Unused stock solutions in anhydrous DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of many small molecule kinase inhibitors is pH-dependent. While specific data for this compound is not publicly available, data from structurally similar third-generation EGFR inhibitors, such as Osimertinib, can provide valuable insights. Generally, these molecules are weak bases and exhibit higher solubility in acidic conditions.
Data Presentation
The following table summarizes the pH-dependent aqueous solubility of Osimertinib mesylate, a compound with a similar mechanism of action to this compound. This data can be used as a general guide for understanding the potential solubility behavior of this compound at different pH values.
| Solvent/Buffer | pH | Solubility (µg/mL) | Fold Increase vs. Water |
| Distilled Water | ~7.0 | 924 ± 6.06 | 1.0 |
| Simulated Gastric Fluid | 1.2 | 2135.51 ± 43.31 | ~2.3 |
| Sodium Phosphate Buffer | 3.2 | - | - |
| Acetate Buffer | 5.5 | - | - |
| Simulated Intestinal Fluid | 6.8 | - | - |
| Phosphate Buffered Saline (PBS) | 7.4 | - | - |
| Data presented is for Osimertinib mesylate and is intended to be illustrative for this compound.[2][3][4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies (PEG300/Tween-80 Method)
-
Prepare a 25 mg/mL stock solution of this compound in high-purity DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. This protocol yields a clear solution of at least 2.5 mg/mL.[1]
Protocol 2: Kinetic Solubility Assay by Shake-Flask Method
This protocol is a general guideline for determining the kinetic aqueous solubility of a compound like this compound.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Test Solutions:
-
Dispense 190 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well plate.
-
Add 10 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 500 µM in 5% DMSO.
-
-
Equilibration: Seal the plate and shake it at room temperature for 2 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound:
-
Filter the samples using a solubility filter plate (e.g., Millipore MultiScreen Solubility Filter Plate).
-
Alternatively, centrifuge the plate at high speed to pellet any precipitate.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Prepare a standard curve of the compound in the same buffer with 5% DMSO to accurately quantify the solubility.
-
Mandatory Visualizations
EGFR Signaling Pathway
The following diagram illustrates the epidermal growth factor receptor (EGFR) signaling pathway, which is targeted by AST5902. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival. Third-generation EGFR inhibitors like Alflutinib (the parent compound of AST5902) are designed to selectively inhibit mutant forms of EGFR, thereby blocking these oncogenic signals.
Caption: EGFR Signaling Pathway and the inhibitory action of AST5902.
Experimental Workflow for Troubleshooting Precipitation
This workflow provides a logical sequence of steps to address the precipitation of this compound in aqueous solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oaji.net [oaji.net]
- 3. [PDF] SOLUBILITY EVALUATIONS OF OSIMERTINIB MESYLATE IN PHYSIOLOGICAL BUFFERS | Semantic Scholar [semanticscholar.org]
- 4. SOLUBILITY EVALUATIONS OF OSIMERTINIB MESYLATE IN PHYSIOLOGICAL BUFFERS [ipindexing.com]
- 5. scribd.com [scribd.com]
Impact of repeated freeze-thaw cycles on AST5902 trimesylate stability
Technical Support Center: AST5902 Trimesylate
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound, particularly concerning the impact of repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound stock solutions?
A1: For optimal stability, prepared stock solutions of this compound should be aliquoted and stored under specific conditions to prevent degradation.[1][2] It is crucial to avoid repeated freeze-thaw cycles.[1] The recommended storage guidelines are summarized in the table below.
Q2: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A2: There is no publicly available quantitative data specifying the exact number of freeze-thaw cycles this compound can endure without degradation. However, product handling instructions strongly advise against repeated freeze-thaw cycles to prevent product inactivation.[1] As a best practice in drug development, the number of freeze-thaw cycles for investigational drugs should be minimized.[3][4][5][6] If intermittent use of a stock solution is anticipated, it is highly recommended to prepare single-use aliquots.
Q3: What are the visual or analytical indicators of this compound degradation after freeze-thaw cycles?
A3: Degradation of a drug product after freeze-thaw cycles can manifest in several ways.[5][6] While visual inspection is the first step, analytical methods are required for confirmation.
-
Visual Indicators : Precipitation, crystal formation, cloudiness, or color change in the solution upon thawing.[6]
-
Analytical Indicators : A decrease in potency or concentration, the appearance of degradation peaks when analyzed by High-Performance Liquid Chromatography (HPLC), or changes in pH.[5][6]
Q4: What is the mechanism of action for AST5902?
A4: AST5902 is the principal active metabolite of Alflutinib, a third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor.[1][2][7] It exerts its antineoplastic activity by targeting and inhibiting EGFR, which is a key component in signaling pathways that drive cell proliferation and survival in certain cancers.[1][2]
Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Sealed storage, protected from moisture and light.[1][2] |
| -20°C | Up to 1 month | Sealed storage, protected from moisture and light.[1][2] |
| 4°C (Solid Form) | Not specified | Sealed storage, protected from moisture and light.[1][2] |
Note: The stability of the compound in solvent is limited. It is highly recommended to prepare fresh solutions or use aliquoted frozen stocks.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Evaluating Freeze-Thaw Stability
This protocol outlines a general methodology for researchers to assess the stability of this compound solutions through a specified number of freeze-thaw cycles. This is a representative protocol and may need to be adapted based on specific experimental needs and available analytical equipment.
-
Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Aliquoting : Dispense the stock solution into multiple, single-use cryovials to serve as individual samples for each freeze-thaw cycle and control samples.
-
Baseline Analysis (Cycle 0) : Immediately after preparation, take a subset of the aliquots for analysis. This will serve as the baseline (T0) measurement for compound integrity and concentration.[8] Analysis should be performed using a validated stability-indicating method, such as HPLC.
-
Freeze-Thaw Cycling :
-
Freezing : Place the remaining aliquots in a freezer at the desired temperature (e.g., -20°C or -80°C) for a minimum of 24 hours.[6]
-
Thawing : Remove the samples and allow them to thaw completely at room temperature.[8] Ensure the solution is homogeneous by gentle mixing.
-
Repetition : This process constitutes one freeze-thaw cycle. Repeat for the desired number of cycles (e.g., 1, 3, 5, 10 cycles), removing a subset of aliquots for analysis after each specified cycle.[3][6]
-
-
Analysis : Analyze the samples from each cycle using the same analytical method as the baseline. Key parameters to measure include the concentration of the active ingredient and the presence of any degradation products.[6]
-
Data Evaluation : Compare the results from each freeze-thaw cycle to the baseline data. A significant change in concentration (e.g., >10%) or the appearance of significant degradation peaks would indicate instability under the tested conditions.
Signaling Pathway
As a metabolite of an EGFR inhibitor, AST5902 acts on the EGFR signaling pathway. The diagram below illustrates a simplified representation of this pathway, which is critical in regulating cell growth, proliferation, and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmajia.com [pharmajia.com]
- 6. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
- 7. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of AST5902 Trimesylate in Animal Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the oral bioavailability of AST5902 trimesylate in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to help ensure consistent and optimal drug exposure in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is the primary active metabolite of Alflutinib (AST2818), an EGFR inhibitor.[1] As a metabolite, it contributes to the overall pharmacological activity of the parent drug.[2] For in vivo studies, it is often formulated in a mixture of solvents to ensure dissolution.[1]
Q2: What is oral bioavailability and why is it important in animal studies?
Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical parameter in preclinical animal studies as it determines the actual exposure of the target tissues to the drug. Low or variable bioavailability can lead to inconclusive or misleading results, making it difficult to establish a clear dose-response relationship.
Q3: What are the common causes of poor oral bioavailability for a drug candidate like this compound?
Poor oral bioavailability can stem from several factors, which can be broadly categorized as follows:
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Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal (GI) fluids to be absorbed.[3][4] Many drug candidates, particularly kinase inhibitors, are poorly soluble in water.
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Low Permeability: The drug must be able to pass through the intestinal wall to enter the bloodstream.[5]
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First-Pass Metabolism: After absorption from the gut, the drug travels to the liver via the portal vein, where it can be extensively metabolized before reaching the rest of the body.[5][6] AST5902 is a metabolite of Alflutinib, which is primarily metabolized by CYP3A4.[2]
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Efflux Transporters: Proteins such as P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI tract, reducing its net absorption.[5]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
Issue 1: High variability in plasma concentrations of this compound between individual animals.
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Potential Cause: This is often a sign of poor and inconsistent dissolution in the GI tract.[7] Differences in gastric pH and intestinal motility among animals can lead to erratic absorption.[7]
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all animals are of a similar age and weight, and are housed under identical conditions. Standardize the fasting period before dosing to minimize variability in GI conditions.[7]
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Optimize the Formulation: A simple aqueous suspension may not be sufficient for a poorly soluble compound. Consider using a formulation designed to enhance solubility and dissolution, such as a lipid-based formulation or a solid dispersion.[7]
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Increase Sample Size: A larger group of animals can help to statistically account for high variability.
-
Issue 2: Low plasma exposure (low AUC) of this compound despite administering a high dose.
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Potential Cause: This suggests a fundamental issue with either solubility, permeability, or extensive first-pass metabolism.
-
Troubleshooting Steps:
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Enhance Solubility: The primary step is to improve the drug's dissolution rate. This can be achieved through various formulation strategies detailed in the "Formulation Strategies to Enhance Bioavailability" section below.
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Investigate Permeability: If solubility enhancement does not significantly improve exposure, the issue may be low intestinal permeability. In vitro permeability assays, such as the Caco-2 cell model, can provide insights into the drug's ability to cross the intestinal barrier.[6]
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Assess First-Pass Metabolism: If this compound is susceptible to further metabolism, this could be a contributing factor.
-
Formulation Strategies to Enhance Bioavailability
For compounds with potential bioavailability challenges, optimizing the formulation is a key strategy. Below are several approaches that can be considered for this compound.
Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS can improve the oral bioavailability of poorly water-soluble drugs by presenting the compound in a solubilized state, thereby bypassing the dissolution step.[8][9][10]
Table 1: Components of Lipid-Based Formulations
| Component | Examples | Function |
| Oils | Medium-chain triglycerides (e.g., Captex® 355), Long-chain triglycerides (e.g., soybean oil, sesame oil) | Solubilize the drug |
| Surfactants | Polyoxyl 40 hydrogenated castor oil (e.g., Kolliphor® RH 40), Polysorbate 80 (Tween® 80) | Facilitate the formation of an emulsion in the GI tract |
| Co-solvents/ Co-surfactants | Polyethylene glycol 400 (PEG 400), Propylene glycol, Ethanol | Increase the drug-loading capacity of the formulation |
Amorphous Solid Dispersions (ASDs)
ASDs involve dispersing the drug in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[10][11] This high-energy form of the drug has a higher apparent solubility and faster dissolution rate compared to its crystalline form.
Table 2: Common Polymers for Amorphous Solid Dispersions
| Polymer | Examples | Properties |
| Polyvinylpyrrolidones | Povidone (PVP) K30, Copovidone (Kollidon® VA 64) | Good solubilizing properties, suitable for spray drying and hot-melt extrusion |
| Cellulose Derivatives | Hydroxypropyl methylcellulose (HPMC), Hydroxypropyl methylcellulose acetate succinate (HPMCAS) | Can inhibit recrystallization of the drug, useful for maintaining supersaturation |
| Polyacrylates | Eudragit® polymers | Can be used for pH-dependent drug release |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration in Rodents
-
Screening for Excipient Solubility:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents at room temperature.
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Add an excess amount of this compound to 1 g of each excipient in a glass vial.
-
Vortex the vials for 30 minutes and then shake them in an isothermal shaker at 25°C for 48 hours.
-
Centrifuge the samples at 10,000 rpm for 15 minutes.
-
Analyze the supernatant for the concentration of this compound using a validated HPLC method.
-
-
Formulation Development:
-
Based on the solubility data, select an oil, a surfactant, and a co-solvent.
-
Prepare a series of formulations by mixing the selected excipients in different ratios.
-
Add the desired amount of this compound to the excipient mixture and vortex until a clear solution is obtained. Gentle heating or sonication may be used to aid dissolution.[1]
-
-
Characterization of the SEDDS:
-
Emulsification Study: Add 100 µL of the SEDDS formulation to 100 mL of distilled water in a glass beaker with gentle stirring. Observe the formation of an emulsion and measure the time it takes to emulsify.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Polymer and Solvent Selection:
-
Select a suitable polymer (e.g., Copovidone) and a common solvent for both this compound and the polymer (e.g., a mixture of dichloromethane and methanol).
-
-
Preparation of the Spray Solution:
-
Dissolve this compound and the polymer in the selected solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Ensure the total solid content in the solution is appropriate for the spray dryer (typically 2-10% w/v).
-
-
Spray Drying Process:
-
Use a laboratory-scale spray dryer.
-
Optimize the process parameters, including inlet temperature, spray rate, and gas flow rate, to obtain a fine powder.
-
-
Characterization of the ASD:
-
Solid-State Characterization: Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the solid dispersion.
-
In Vitro Dissolution Testing: Perform dissolution studies in a relevant buffer (e.g., simulated gastric fluid followed by simulated intestinal fluid) to compare the dissolution rate of the ASD with that of the crystalline drug.
-
Visualizations
Caption: Workflow for formulation development to improve bioavailability.
Caption: Logical workflow for troubleshooting poor bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 10. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Managing off-target effects of AST5902 trimesylate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AST5902 trimesylate in their experiments. The focus is on understanding and managing potential off-target effects to ensure data integrity and accurate interpretation of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818). Its primary mechanism of action is the irreversible inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is a third-generation EGFR inhibitor, designed to be highly selective for both common sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] By binding to the ATP-binding site in the kinase domain of mutant EGFR, AST5902 blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cancer cell survival and proliferation.[1]
Q2: I am observing a phenotype in my experiment that is not consistent with EGFR inhibition. Could this be an off-target effect?
A2: Yes, an unexpected phenotype is a potential indicator of an off-target effect. While AST5902 is designed for selectivity, like most kinase inhibitors, it may interact with other kinases or proteins, especially at higher concentrations. This is due to the conserved nature of the ATP-binding pocket across the kinome. It is crucial to perform dose-response experiments and consider the possibility of off-target engagement.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Differentiating between on- and off-target effects is critical for validating your findings. A multi-step approach is recommended:
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Use control cell lines: Compare the effects of AST5902 in your EGFR-mutant cell line with a cell line that does not express EGFR or expresses wild-type EGFR. An effect that persists in the EGFR-negative line is likely off-target.
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Perform a rescue experiment: If the observed phenotype is due to on-target EGFR inhibition, it should be rescued by expressing a resistant form of EGFR or by activating a downstream component of the EGFR pathway.
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Use a structurally distinct EGFR inhibitor: If a different, structurally unrelated EGFR inhibitor with a distinct off-target profile produces the same phenotype, it is more likely to be an on-target effect.
Q4: What are the known or potential off-target effects of this compound?
A4: Publicly available, comprehensive preclinical kinase selectivity data for this compound or Alflutinib is limited. However, potential off-target effects can be inferred from the clinical adverse event profile of Alflutinib and by examining the off-target profiles of structurally related third-generation EGFR inhibitors like osimertinib. For example, computational analyses of osimertinib have suggested potential off-targets such as Janus kinase 3 (JAK3), mitogen-activated protein kinases (MAPKs), and Src kinase.[3] Clinical studies of Alflutinib have reported adverse events such as elevated liver enzymes (AST/ALT), which could potentially be linked to off-target effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and suggests potential causes and solutions related to off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| High cytotoxicity in EGFR-negative control cells. | The compound may be inhibiting other essential kinases or proteins required for cell survival. | 1. Perform a dose-response viability assay in both EGFR-positive and EGFR-negative cell lines to determine the IC50 for cytotoxicity. A narrow window between the anti-proliferative IC50 in EGFR-positive cells and the cytotoxic IC50 in EGFR-negative cells suggests off-target toxicity. 2. If available, consult kinome scan data for related compounds to identify potential off-target kinases associated with toxicity. 3. Consider using a lower, more selective concentration of AST5902. |
| Unexpected changes in cell morphology or signaling pathways. | Inhibition of kinases involved in cytoskeletal regulation or other signaling cascades (e.g., Src family kinases, MAPKs). | 1. Perform a Western blot analysis to probe the phosphorylation status of key proteins in suspected off-target pathways. 2. Use a highly selective inhibitor for the suspected off-target kinase to see if it phenocopies the effect observed with AST5902. 3. Conduct a proteomic or phosphoproteomic screen to get an unbiased view of the signaling pathways affected by the compound. |
| Inconsistent results between experimental replicates. | The compound may be precipitating out of solution at the working concentration, leading to variability. While not a direct off-target effect, it can confound results. | 1. Visually inspect all solutions for precipitation. 2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across experiments. 3. Prepare fresh dilutions from a stock solution for each experiment. |
| Lack of expected downstream inhibition (e.g., p-AKT, p-ERK) despite EGFR inhibition. | The signaling pathway may be reactivated through an off-target mechanism or a bypass track. | 1. Investigate for compensatory activation of other receptor tyrosine kinases (e.g., MET, HER2) via Western blot. 2. Consider the possibility of off-target resistance mechanisms emerging, which can be common with kinase inhibitors. |
Data Summary
While a specific off-target kinase inhibition panel for AST5902 is not publicly available, the following table summarizes clinically observed adverse events with the parent compound, Alflutinib, which may be indicative of biological off-target effects. Additionally, potential off-targets are listed based on computational analysis of the structurally similar third-generation EGFR inhibitor, osimertinib.
| Potential Off-Target Manifestation (from Alflutinib Clinical Data) | Potential Molecular Off-Targets (Illustrative examples from Osimertinib data) |
| Increased Aspartate Aminotransferase (AST) | Janus kinase 3 (JAK3) |
| Increased Alanine Aminotransferase (ALT) | Mitogen-activated protein kinases (MAPKs) |
| Upper Respiratory Tract Infection | Lymphocyte-specific protein tyrosine kinase (LCK) |
| Cough | Proto-oncogene tyrosine-protein kinase Src |
| Diarrhea | Peroxisome proliferator-activated receptor alpha (PPARA) |
| Rash | Renin |
Disclaimer: The molecular off-targets listed are based on computational predictions for a related compound and have not been experimentally confirmed for AST5902. They are provided for illustrative purposes to guide investigational efforts.[3]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
To empirically determine the off-target profile of AST5902, a kinase selectivity screen is the most direct method.
Methodology:
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Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
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Service Provider Selection: Engage a commercial service provider that offers large-scale kinase screening panels (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot™). These services typically screen against hundreds of human kinases.
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Assay Format: The service will typically perform a binding assay (e.g., competition binding) or an enzymatic activity assay. The compound is usually tested at one or two concentrations (e.g., 1 µM and 10 µM) in the primary screen.
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Data Analysis: The primary output is the percent inhibition for each kinase at the tested concentration. "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
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Follow-up: For significant off-target hits, a dose-response experiment is performed to determine the IC50 (for enzymatic assays) or Kd (for binding assays), providing a quantitative measure of potency.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol is to confirm that AST5902 is engaging its intended target (EGFR) and to investigate potential off-targets in a cellular context.
Methodology:
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Cell Culture and Treatment: Plate EGFR-mutant cells (e.g., NCI-H1975) and an EGFR-negative control cell line. Allow cells to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
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Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
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Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
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Anti-phospho-EGFR (e.g., Tyr1068)
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Anti-total-EGFR
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Anti-phospho-AKT (Ser473)
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Anti-total-AKT
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Anti-phospho-ERK1/2 (Thr202/Tyr204)
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Anti-total-ERK1/2
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Antibodies against suspected off-targets (e.g., anti-phospho-STAT3 if JAK is a suspected off-target).
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A loading control (e.g., anti-GAPDH or anti-β-actin).
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detect the signal using an ECL substrate and an imaging system.
-
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Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: On-target effect of AST5902 on the EGFR signaling pathway.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Differentiating between on-target and off-target effects.
References
- 1. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 3. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
AST5902 Trimesylate in DMSO: A Guide to Storage Stability
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of AST5902 trimesylate when dissolved in dimethyl sulfoxide (DMSO). The following sections offer frequently asked questions (FAQs), troubleshooting advice, and experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound stock solutions in DMSO?
While specific long-term comparative stability data for this compound in DMSO at -20°C versus -80°C is not publicly available, general best practices for small molecule inhibitors suggest that storage at lower temperatures is preferable for long-term stability. For this compound, the supplier recommends storing stock solutions at 0-4°C for up to one month[1]. For longer-term storage, aliquoting and freezing at -20°C or -80°C is a standard practice to minimize degradation and prevent repeated freeze-thaw cycles[2][3].
Q2: How does storage at -20°C compare to -80°C for DMSO stock solutions?
Generally, storing stock solutions at -80°C is considered more optimal for long-term preservation of compound integrity than -20°C. Lower temperatures slow down chemical degradation processes. Some guidelines suggest that DMSO stock solutions can be stored for up to one month at -20°C or up to six months at -80°C[3]. However, the stability of any compound is highly dependent on its specific chemical structure.
Q3: What are the primary factors that can cause degradation of this compound in DMSO?
Several factors can contribute to the degradation of small molecules in DMSO stock solutions. These include:
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Hydrolysis: DMSO is hygroscopic, meaning it readily absorbs moisture from the air[2]. The presence of water can lead to the hydrolysis of susceptible compounds.
-
Oxidation: Exposure to oxygen can cause oxidation of certain chemical moieties.
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Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and may accelerate degradation[2][3]. One study, however, found no significant compound loss for a diverse set of compounds after 11 freeze-thaw cycles[4][5].
Q4: The this compound powder was shipped at room temperature, but the vial says to store at -20°C. Is it still viable?
Yes, this is a common practice. Many small molecules are stable at ambient temperatures for the duration of shipping[6][7]. Upon receipt, it is crucial to transfer the compound to the recommended long-term storage conditions as indicated on the product label to ensure its stability[3][7].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results with the same stock solution. | Compound degradation due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from powder. Aliquot the new stock into single-use volumes to minimize freeze-thaw cycles. Consider performing a stability study (see protocol below). |
| Precipitation observed in the stock solution upon thawing. | The compound may have low solubility at colder temperatures or the solvent may have absorbed water. | Gently warm the solution and vortex or sonicate to redissolve the compound. Ensure you are using anhydrous-grade DMSO. A supplier of this compound notes that hygroscopic DMSO can significantly impact solubility[1]. |
| Loss of compound activity over time. | The compound is degrading in the DMSO solution at the current storage temperature. | If currently storing at -20°C, consider switching to -80°C for long-term storage of new stock solutions. Perform a quality control check of your stock solution using methods like HPLC or LC-MS. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Addition: Use fresh, anhydrous-grade DMSO to dissolve the compound.
-
Dissolution: To aid dissolution, vortex the solution or use an ultrasonic bath as needed[1][2].
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in tightly sealed vials.
-
Storage: For short-term use (up to one month), store aliquots at -20°C. For long-term storage, -80°C is recommended[3].
Protocol: Stability Assessment of this compound in DMSO
This protocol outlines a method to compare the stability of this compound at -20°C and -80°C.
-
Sample Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting: Distribute the stock solution into multiple sealed vials.
-
Time Points: Designate several time points for analysis (e.g., 0, 1, 3, 6 months).
-
Storage Conditions: Store one set of aliquots at -20°C and another set at -80°C.
-
Analysis: At each time point, analyze a fresh aliquot from each storage temperature using a quantitative analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the compound's purity and concentration.
-
Data Comparison: Compare the percentage of intact this compound remaining at each time point for both storage temperatures to determine the optimal long-term storage condition.
Visual Guides
References
- 1. xcessbio.com [xcessbio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
Preventing degradation of AST5902 trimesylate in long-term storage
This technical support center provides guidance on preventing the degradation of AST5902 trimesylate during long-term storage and troubleshooting common issues encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture and light. As the compound is potentially hygroscopic, it is crucial to minimize its exposure to the atmosphere.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions are typically prepared in anhydrous Dimethyl Sulfoxide (DMSO). For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3][4] Ensure the vials are tightly sealed and protected from light.
Q3: Can I dissolve this compound in solvents other than DMSO?
A3: While DMSO is the recommended solvent for creating stock solutions, the solubility in other solvents may be limited. For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, and saline have been used.[1][4] It is essential to consult the product's technical data sheet for detailed solubility information.
Q4: What is the mechanism of action of this compound?
A4: this compound is the primary active metabolite of Alflutinib and functions as an Epidermal Growth Factor Receptor (EGFR) inhibitor.[1][2][3][4][5] It exerts its antineoplastic activity by blocking the signaling pathway of EGFR, which is often dysregulated in cancer cells, leading to reduced cell proliferation and survival.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock in aqueous media. | The compound has lower solubility in aqueous solutions compared to DMSO. The final concentration of DMSO in the aqueous medium may be too low to maintain solubility. | 1. Make intermediate serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous medium. 2. Ensure the final DMSO concentration in the cell culture or buffer is as high as permissible for the experiment (typically up to 0.5%) to aid solubility. 3. After dilution, vortex the solution gently and consider brief sonication to aid dissolution. |
| Difficulty dissolving solid this compound in DMSO. | The DMSO may have absorbed moisture, reducing its solvating power. The compound may require energy to dissolve fully. | 1. Use fresh, anhydrous (hygroscopic) DMSO from a newly opened bottle. 2. Gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[3] |
| The color of the solid compound or solution appears to have changed over time. | This may indicate degradation of the compound due to exposure to light, air (oxidation), or moisture. | 1. Discard the compound or solution as its purity may be compromised. 2. Review storage procedures to ensure the compound is consistently protected from light, moisture, and air. 3. When preparing new solutions, use fresh, high-quality solvents. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution from the solid compound. 2. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles. 3. Perform a quality control check on the new stock solution, for example, by HPLC, to confirm its concentration and purity. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively published, based on its chemical structure, the following degradation mechanisms are plausible under suboptimal storage conditions:
-
Hydrolysis: The acrylamide moiety in the structure of AST5902 could be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of a carboxylic acid derivative.
-
Oxidation: The electron-rich heterocyclic rings and the tertiary amine functionalities could be prone to oxidation, especially if exposed to air and light.
-
Photodegradation: Complex heterocyclic molecules can be sensitive to light, which can induce a variety of degradation reactions.
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
This method is designed to separate the intact this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
Cell line specific responses to AST5902 trimesylate treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AST5902 trimesylate. AST5902 is the principal and active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] As such, the information provided herein is based on the available data for both AST5902 and its parent compound, Alflutinib/Furmonertinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the primary active metabolite of Alflutinib (Furmonertinib), a third-generation EGFR TKI.[1] It functions by selectively and irreversibly inhibiting the kinase activity of EGFR, including both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] This inhibition blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cancer cell proliferation and survival.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C for up to one year. For creating stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO. These stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month). Before use, allow the solution to thaw completely and warm to room temperature.
Q3: In which solvent should I dissolve this compound?
A3: this compound is soluble in DMSO. For in vivo studies, specific formulations are required. One common protocol involves a step-by-step addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% (20% SBE-β-CD in saline).
Q4: What is the expected cell line-specific response to this compound treatment?
A4: The response to this compound is highly dependent on the EGFR mutation status of the cell line. Cell lines harboring EGFR sensitizing mutations or the T790M resistance mutation are expected to be sensitive. Preclinical data for the parent compound, Furmonertinib, shows potent inhibitory activity against various EGFR mutations (see Data Presentation section).
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of cell growth or EGFR phosphorylation in my experiments.
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Line Model | Confirm the EGFR mutation status of your cell line. AST5902 is most effective against cells with EGFR activating mutations or the T790M resistance mutation. Use a positive control cell line known to be sensitive to third-generation EGFR inhibitors (e.g., H1975 for T790M). |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal IC50 or GI50 for your specific cell line. Concentrations can vary significantly between cell lines. |
| Compound Degradation | Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Incomplete Dissolution | Visually inspect your stock solution and working dilutions for any precipitate. If precipitation is observed, gentle warming or sonication may be necessary. Ensure the compound is fully dissolved before adding to cell culture media. |
| Experimental Conditions (for p-EGFR Western Blot) | Ensure that cells were properly serum-starved prior to inhibitor treatment and subsequent EGF stimulation. Include a positive control (EGF stimulation without inhibitor) and a negative control (no EGF stimulation) to verify the experimental setup. |
| Drug Efflux | Some cancer cells can develop resistance through the overexpression of drug efflux pumps like ABCB1 and ABCG2. While Furmonertinib has shown promise in overcoming this, it's a possibility to consider in resistant clones.[3] |
Problem 2: I am observing high background or inconsistent results in my Western blot for phosphorylated EGFR (p-EGFR).
| Possible Cause | Troubleshooting Step |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or use a different blocking agent (e.g., 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can cause background with phospho-specific antibodies). |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. |
| Insufficient Washing | Increase the number and duration of washes with TBST between antibody incubations to remove unbound antibodies. |
| Phosphatase Activity | Ensure that your lysis buffer contains a phosphatase inhibitor cocktail to prevent dephosphorylation of your target protein. |
Data Presentation
The following table summarizes the in vitro inhibitory activity of Furmonertinib (Alflutinib), the parent compound of AST5902, against various EGFR mutations in Ba/F3 cells. This data provides an indication of the expected potency of AST5902 against cell lines with these specific mutations.
| Cell Line/Mutation | IC50 (nM) |
| Ba/F3 EGFR G719S | 12.4[4][5] |
| Ba/F3 EGFR S768I | 21.6[4][5] |
| Ba/F3 EGFR L861Q | 3.8[4][5] |
| Ba/F3 EGFR ex20ins S768_D770dup | 11 |
| Ba/F3 EGFR ex20ins A767_V769dup | 14 |
| Ba/F3 EGFR ex20ins N771_H773dup | 20 |
Experimental Protocols
Protocol 1: Cell Viability (MTT/MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition: Add 10 µL of MTT solution (5 mg/mL) or 20 µL of MTS solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization and Measurement:
-
For MTT: Carefully remove the medium and add 100 µL of DMSO to each well. Shake the plate for 10-15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
For MTS: Measure the absorbance at 490 nm directly.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50/IC50 values.
Protocol 2: Western Blot for p-EGFR Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with the desired concentrations of this compound for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15-30 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE, then transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total EGFR and a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Caption: Simplified EGFR Signaling Pathway and the inhibitory action of AST5902.
Caption: Experimental workflow for analyzing EGFR phosphorylation after AST5902 treatment.
Caption: Logical workflow for troubleshooting lack of inhibition by AST5902.
References
- 1. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A good response to furmonertinib fourth-line treatment of an advanced lung adenocarcinoma patient with EGFR exon20in and PIK3CA mutation: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AST5902 Trimesylate and Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib and the emerging compound AST5902 trimesylate. This comparison focuses on their efficacy, mechanisms of action, and available clinical and preclinical data in the context of EGFR-mutated non-small cell lung cancer (NSCLC).
Osimertinib, a well-established therapeutic agent, has demonstrated significant clinical benefit and is widely approved for the treatment of EGFR-mutated NSCLC. In contrast, this compound is identified as the principal active metabolite of alflutinib (AST2818), another EGFR inhibitor, with publicly available data on its specific efficacy and clinical development being limited at present.
Mechanism of Action: Targeting EGFR Mutations
Both osimertinib and this compound (via its parent compound alflutinib) are designed to inhibit the kinase activity of EGFR, a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.[1][2] Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth in NSCLC.
Osimertinib is a third-generation, irreversible EGFR-TKI that selectively targets both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[3][4] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[4] Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, effectively blocking its signaling.[1][4] This irreversible binding leads to sustained inhibition of downstream signaling pathways critical for cancer cell survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1] A key advantage of osimertinib is its ability to spare wild-type EGFR, which is associated with a more favorable side-effect profile compared to earlier generation TKIs.[4][5]
This compound is the primary metabolite of alflutinib and is described as exerting antineoplastic activity as an EGFR inhibitor.[6] While detailed public information on its specific binding and selectivity profile is scarce, its function as an EGFR inhibitor suggests a similar overall mechanism of targeting the mutated EGFR protein.
Efficacy and Clinical Data: A Look at Osimertinib
Extensive clinical trial data is available for osimertinib, demonstrating its efficacy in various settings of EGFR-mutated NSCLC.
| Clinical Trial | Patient Population | Primary Endpoint | Osimertinib Arm | Comparator Arm | Result |
| FLAURA | First-line treatment of locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutation | Progression-Free Survival (PFS) | 18.9 months | Standard EGFR-TKI (gefitinib or erlotinib) - 10.2 months | Statistically significant improvement in PFS.[7][8] |
| AURA3 | Second-line treatment of EGFR T790M-positive advanced NSCLC who progressed on a first-line EGFR-TKI | Progression-Free Survival (PFS) | 10.1 months | Platinum-based chemotherapy - 4.4 months | Statistically significant improvement in PFS.[9] |
| FLAURA2 | First-line treatment of EGFR-mutated advanced NSCLC | Progression-Free Survival (PFS) | 25.5 months (with chemotherapy) | Osimertinib monotherapy - 16.7 months | Combination therapy showed improved PFS.[8] |
CNS Metastases: A significant challenge in the treatment of NSCLC is the development of brain metastases. Preclinical studies have shown that osimertinib has greater penetration of the blood-brain barrier compared to other EGFR-TKIs like gefitinib and rociletinib.[10][11] This is supported by clinical data from the AURA3 trial, where patients with CNS metastases treated with osimertinib had a higher overall response rate compared to those treated with chemotherapy (70% vs. 31%).[7]
Preclinical Data
Preclinical models have been instrumental in establishing the activity of osimertinib. In xenograft models with EGFR-sensitizing and T790M-resistance mutations, once-daily dosing of osimertinib resulted in significant, dose-dependent tumor regression.[4] Furthermore, in mouse models of EGFR-mutant NSCLC brain metastases, osimertinib induced sustained tumor regression at clinically relevant doses.[10]
Due to the limited publicly available information on This compound , a direct comparison of preclinical efficacy data is not possible at this time.
Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials of osimertinib are publicly available. Below is a generalized workflow for a clinical trial evaluating an EGFR-TKI.
Summary and Future Directions
Osimertinib has established itself as a standard of care for patients with EGFR-mutated NSCLC, with robust clinical data supporting its efficacy in both first- and second-line settings, including for patients with CNS metastases.[7][8][12] Its selective inhibition of mutant EGFR while sparing the wild-type form contributes to its manageable safety profile.[4]
This compound, as the active metabolite of alflutinib, represents a compound of interest in the landscape of EGFR inhibitors. However, a comprehensive comparison with osimertinib is currently hampered by the lack of publicly available, detailed preclinical and clinical data. Further research and publication of data on this compound are necessary to fully understand its efficacy, safety, and potential role in the treatment of EGFR-mutated NSCLC. Future studies directly comparing the efficacy and safety of alflutinib/AST5902 trimesylate with osimertinib will be crucial for the research and clinical community.
References
- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 2. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. onclive.com [onclive.com]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy and safety of osimertinib in treating EGFR‐mutated advanced NSCLC: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. scispace.com [scispace.com]
- 12. tandfonline.com [tandfonline.com]
A Comparative Analysis of Alflutinib and Its Active Metabolite, AST5902 Trimesylate, in Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibition profiles of the third-generation EGFR inhibitor alflutinib (also known as furmonertinib) and its principal active metabolite, AST5902 trimesylate. This document summarizes available preclinical data, details relevant experimental methodologies, and visualizes key pathways and processes.
Alflutinib is a potent, orally available, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC). Upon administration, alflutinib is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its active N-desmethyl metabolite, AST5902. Both the parent drug and its metabolite are pharmacologically active and contribute to the overall anti-tumor efficacy.
Kinase Inhibition Profile: A Head-to-Head Comparison
Preclinical data, primarily presented at scientific conferences, indicates that both alflutinib and AST5902 are potent inhibitors of various EGFR mutations while demonstrating significantly less activity against wild-type (WT) EGFR, which is a hallmark of third-generation EGFR TKIs aimed at reducing toxicity.
A 2022 presentation by Musib et al. highlighted that in cell viability assays, both furmonertinib (alflutinib) and AST5902 demonstrated improved potency for classical and other activating EGFR mutations compared to osimertinib. Furthermore, both compounds showed lower inhibitory capability against wild-type EGFR.[1] Preclinical studies have confirmed that both alflutinib and AST5902 exhibit high activity against both EGFR sensitizing and T790M mutations.[2]
| Target | Alflutinib (Furmonertinib) Cellular IC50 (nM) | This compound Cellular IC50 (nM) |
| EGFR G719S | 12.4 | Data indicates similar activity to parent drug |
| EGFR S768I | 21.6 | Data indicates similar activity to parent drug |
| EGFR L861Q | 3.8 | Data indicates similar activity to parent drug |
| EGFR Exon 20 Ins | 11-20 (mean) | Data indicates similar activity to parent drug |
Data for Alflutinib is from Ba/F3 cellular assays as reported by Musib et al., 2022. Information on AST5902 is based on qualitative statements of similar activity from preclinical studies.[1]
The "Dual Antitumor Activity" of Alflutinib and AST5902
The comparable potency of alflutinib and its major metabolite AST5902 gives rise to the concept of "dual antitumor activity". This implies that after administration, both the circulating parent drug and its active metabolite contribute to the inhibition of EGFR-mediated signaling pathways in tumor cells. This sustained inhibitory pressure from two active moieties may contribute to the clinical efficacy observed with alflutinib.
Experimental Protocols
The determination of kinase inhibitor potency is typically conducted through in vitro kinase inhibition assays. Below is a detailed methodology representative of a biochemical assay used to determine the IC50 values of compounds like alflutinib and AST5902 against EGFR.
Biochemical EGFR Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)
This type of assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common platform for this purpose.
Materials:
-
Recombinant human EGFR enzyme (wild-type or mutant versions)
-
Fluorescently labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (alflutinib and this compound) serially diluted in DMSO
-
Europium-labeled antibody specific for the phosphorylated substrate
-
EDTA solution to stop the reaction
-
384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of alflutinib and this compound in DMSO. Transfer a small volume (e.g., 5 µL) of each dilution into the wells of a 384-well assay plate. Include controls with DMSO only (no inhibitor).
-
Kinase/Antibody Addition: Prepare a mixture of the EGFR kinase and the europium-labeled anti-tag antibody in kinase reaction buffer. Add this mixture (e.g., 5 µL) to each well containing the test compounds.
-
Tracer/Substrate Addition: Prepare a solution of the fluorescently labeled kinase tracer (an ATP-competitive ligand) or substrate and ATP in kinase buffer.
-
Initiation of Reaction: Add the tracer/substrate solution (e.g., 5 µL) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Read the plate on a TR-FRET-compatible plate reader. The reader measures the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. This ratio is then plotted against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the fluorescence ratio, is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the metabolic relationship between alflutinib and AST5902, and the workflow of a typical kinase inhibition assay.
Caption: Metabolic activation of Alflutinib to AST5902.
Caption: EGFR kinase inhibition assay workflow.
Conclusion
Alflutinib and its primary metabolite, this compound, both demonstrate potent inhibitory activity against clinically relevant EGFR mutations, including the T790M resistance mutation. The available data suggests a "dual antitumor activity" where both molecules contribute to the therapeutic effect. Their high selectivity for mutant EGFR over wild-type EGFR is consistent with the improved safety profile expected of third-generation inhibitors. While detailed head-to-head biochemical assay data in peer-reviewed literature is limited, the existing preclinical findings provide a strong rationale for the clinical development and use of alflutinib in the treatment of EGFR-mutated NSCLC. Further publication of comprehensive biochemical data will be beneficial for a more granular comparison with other EGFR TKIs.
References
The Evolving Landscape of EGFR Inhibition Biomarkers: A Comparative Guide
The pursuit of precision in oncology necessitates robust biomarkers to guide targeted therapies. For inhibitors of the Epidermal Growth Factor Receptor (EGFR), a cornerstone of treatment in various cancers, particularly non-small cell lung cancer (NSCLC), the accurate selection of patients is paramount to maximizing therapeutic benefit. While established biomarkers like EGFR gene mutations have paved the way for personalized treatment strategies, the quest for novel, more informative markers is ongoing. This guide provides a comparative analysis of established and emerging biomarkers for EGFR inhibition, with a special focus on the conceptual validation of AST5902 trimesylate as a potential pharmacodynamic marker.
Introduction to this compound
This compound is the principal and pharmacologically active metabolite of alflutinib (also known as furmonertinib), a third-generation EGFR tyrosine kinase inhibitor (TKI).[1][2] Alflutinib is designed to potently and selectively inhibit EGFR-sensitizing mutations (such as exon 19 deletions and the L858R mutation) as well as the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[3][4] Both alflutinib and AST5902 contribute to the overall anti-tumor activity of the drug.[2]
Currently, this compound is not established as a predictive biomarker for EGFR inhibition. Its role is primarily understood in the context of being an active metabolite that contributes to the therapeutic effect of alflutinib. However, the concept of therapeutic drug monitoring (TDM), which involves measuring the concentration of a drug or its active metabolites in the bloodstream, is a potential avenue for its use as a pharmacodynamic biomarker. In theory, the levels of AST5902 could reflect the patient's exposure to the active form of the drug and potentially correlate with treatment efficacy and toxicity. This guide will explore this concept in comparison to currently validated biomarkers.
Established Biomarkers for EGFR Inhibition
The selection of patients for EGFR TKI therapy is currently guided by a panel of well-established biomarkers. These can be broadly categorized into three types: predictive, prognostic, and pharmacodynamic. The most critical are predictive biomarkers, which indicate the likelihood of a response to a specific therapy.
EGFR Gene Mutations
The Gold Standard for Predicting TKI Sensitivity.
Somatic mutations in the EGFR gene are the most reliable predictive biomarkers for response to EGFR TKIs.[5][6] These mutations, most commonly deletions in exon 19 and the L858R point mutation in exon 21, lead to constitutive activation of the EGFR signaling pathway, promoting tumor growth and survival.[5][7] Patients whose tumors harbor these activating mutations exhibit significantly higher response rates to EGFR TKIs compared to those with wild-type EGFR.[5]
Conversely, the T790M mutation in exon 20 is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[7] Third-generation inhibitors like alflutinib and osimertinib are specifically designed to overcome this resistance mechanism.[3][4]
Table 1: Performance of EGFR Mutation Analysis in Predicting Response to EGFR TKIs
| Feature | Tissue Biopsy (PCR/NGS) | Liquid Biopsy (ctDNA) |
| Sensitivity | High (dependent on tumor content) | 62% - 73.3%[4][8] |
| Specificity | Very High | 94.1% - 95.9%[4][8] |
| Positive Predictive Value | High | High |
| Negative Predictive Value | High | Moderate (negative result may not rule out mutation) |
| Key Applications | Initial diagnosis and patient selection | Initial diagnosis when tissue is unavailable, monitoring for resistance mutations (e.g., T790M)[2][9] |
EGFR Protein Expression (Immunohistochemistry - IHC)
A Historically Explored but Less Reliable Marker.
Immunohistochemistry (IHC) is a widely available technique used to assess the level of EGFR protein expression in tumor cells. While EGFR overexpression is common in NSCLC, its predictive value for EGFR TKI therapy has been inconsistent and is not recommended by major clinical guidelines for selecting patients for TKI treatment.[10][11] Some studies have suggested a correlation between high EGFR expression and improved outcomes with certain EGFR-targeted monoclonal antibodies, but its role in predicting response to TKIs is limited.[12][13]
Table 2: Performance of EGFR IHC in Predicting Response to EGFR TKIs
| Feature | Performance |
| Sensitivity | Poor to Moderate |
| Specificity | Poor |
| Predictive Value | Not considered a reliable predictor of TKI response[11] |
| Key Applications | Primarily for research purposes in the context of TKI therapy |
EGFR Gene Copy Number (FISH/CISH)
An Indicator of Gene Amplification with Some Predictive Value.
Fluorescence in situ hybridization (FISH) and chromogenic in situ hybridization (CISH) are techniques used to determine the number of copies of the EGFR gene in tumor cells. An increased gene copy number, or gene amplification, can lead to EGFR overexpression and has been investigated as a predictive biomarker for EGFR TKI response. While some studies have shown a correlation between high EGFR gene copy number and improved outcomes with TKIs, EGFR mutation status remains a much stronger and more reliable predictor.[11][14] Like IHC, FISH is not routinely recommended for patient selection for TKI therapy in the presence of mutation testing.[10]
Table 3: Performance of EGFR FISH/CISH in Predicting Response to EGFR TKIs
| Feature | Performance |
| Sensitivity | Poor to Moderate |
| Specificity | Moderate |
| Predictive Value | Inferior to EGFR mutation analysis[11] |
| Key Applications | Primarily for research; may have some value in specific clinical contexts |
Conceptual Validation of this compound as a Pharmacodynamic Biomarker
While not a predictive biomarker in the same vein as EGFR mutations, the measurement of this compound levels could conceptually serve as a pharmacodynamic biomarker. This would involve therapeutic drug monitoring (TDM) to ensure that patients achieve a therapeutic concentration of the active drug, potentially optimizing efficacy and minimizing toxicity.
Table 4: Hypothetical Comparison of this compound (TDM) with Established Biomarkers
| Biomarker | Type | What it Measures | Potential Advantages | Potential Disadvantages |
| This compound (TDM) | Pharmacodynamic (Hypothetical) | Concentration of active drug metabolite in plasma | Real-time assessment of drug exposure, potential to personalize dosing, may correlate with toxicity | Lack of established therapeutic window, clinical utility not yet proven, influenced by individual patient metabolism |
| EGFR Gene Mutations | Predictive | Presence of specific DNA mutations in the tumor | High predictive value for TKI response, clear clinical utility | Requires tumor tissue or ctDNA, does not provide information on drug exposure |
| EGFR Protein Expression (IHC) | Prognostic/Predictive (Limited) | Level of EGFR protein on tumor cells | Widely available, relatively inexpensive | Poor predictive value for TKI response, subjective scoring |
| EGFR Gene Copy Number (FISH) | Predictive (Limited) | Number of copies of the EGFR gene in tumor cells | May provide some predictive information | Technically demanding, less predictive than mutation analysis |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of these biomarkers.
EGFR Mutation Analysis from Tumor Tissue (PCR-based)
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and the tumor area is microdissected to enrich for cancer cells.
-
DNA Extraction: Genomic DNA is extracted from the dissected tissue using a commercially available kit.
-
DNA Quantification and Quality Control: The concentration and purity of the extracted DNA are determined using spectrophotometry or fluorometry.
-
PCR Amplification: Allele-specific PCR or real-time PCR is performed using primers designed to amplify the specific EGFR exons of interest (typically exons 18, 19, 20, and 21).
-
Data Analysis: The presence of mutations is detected by analyzing the PCR products, for example, through melt curve analysis in real-time PCR or fragment analysis for deletions.
EGFR Mutation Analysis from Liquid Biopsy (ctDNA)
-
Blood Collection and Plasma Separation: Whole blood is collected in specialized tubes that stabilize cell-free DNA. Plasma is separated by centrifugation.
-
ctDNA Extraction: Circulating cell-free DNA, which contains a fraction of circulating tumor DNA (ctDNA), is extracted from the plasma using a dedicated kit.
-
Library Preparation and Next-Generation Sequencing (NGS): The extracted ctDNA is used to prepare a sequencing library, which is then sequenced using a high-throughput NGS platform.
-
Bioinformatic Analysis: The sequencing data is analyzed to identify the presence and frequency of EGFR mutations.
EGFR Protein Expression by Immunohistochemistry (IHC)
-
Tissue Sectioning and Deparaffinization: FFPE tumor tissue is sectioned and mounted on slides, followed by deparaffinization and rehydration.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the EGFR protein epitopes.
-
Antibody Incubation: The slides are incubated with a primary antibody specific for the EGFR protein.
-
Detection: A secondary antibody conjugated to an enzyme is added, followed by a chromogenic substrate to visualize the EGFR protein.
-
Scoring: A pathologist scores the intensity and percentage of stained tumor cells, often using an H-score (ranging from 0 to 300).[13]
EGFR Gene Copy Number by Fluorescence in Situ Hybridization (FISH)
-
Probe Hybridization: A fluorescently labeled DNA probe specific for the EGFR gene and a control probe for the centromere of chromosome 7 are hybridized to the FFPE tissue sections.
-
Washing and Counterstaining: The slides are washed to remove unbound probes, and the cell nuclei are counterstained with DAPI.
-
Fluorescence Microscopy and Scoring: The number of EGFR gene signals and centromere 7 signals are counted in a predefined number of tumor cell nuclei using a fluorescence microscope.
-
Interpretation: The ratio of EGFR signals to centromere 7 signals is calculated to determine the gene copy number status (e.g., normal, polysomy, or amplification).[14]
Visualizing the EGFR Signaling Pathway and Biomarker Workflows
Caption: EGFR signaling pathway and the inhibitory action of Alflutinib/AST5902.
References
- 1. EGFR Mutation Is a Better Predictor of Response to Tyrosine Kinase Inhibitors in Non–Small Cell Lung Carcinoma Than FISH, CISH, and Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of liquid biopsy in monitoring therapeutic resistance in EGFR oncogene addicted NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medrxiv.org [medrxiv.org]
- 5. Epidermal Growth Factor Receptor Mutation (EGFR) Testing for Prediction of Response to EGFR-Targeting Tyrosine Kinase Inhibitor (TKI) Drugs in Patients with Advanced Non-Small-Cell Lung Cancer: An Evidence-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Predictors of EGFR-TKI Sensitivity in Advanced Non–small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-gene Liquid Biopsy to Detect Resistance to First-line Osimertinib in Patients With EGFR-mutated Lung Adenocarcinoma | Anticancer Research [ar.iiarjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ilcn.org [ilcn.org]
- 10. Testing Guidelines [rethinkingnsclc.com]
- 11. academic.oup.com [academic.oup.com]
- 12. onco.md [onco.md]
- 13. Reproducibility of the EGFR immunohistochemistry scores for tumor samples from patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EGFR fluorescence in situ hybridisation assay: guidelines for application to non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinase Selectivity Profile of AST5902 Trimesylate and Other Third-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of AST5902 trimesylate, the active metabolite of alflutinib (aumolertinib), and other third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The data presented is intended to offer an objective overview of their performance against various kinases, supported by available experimental data and detailed methodologies.
Introduction
Third-generation EGFR TKIs have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly those with the T790M resistance mutation. A key characteristic of these inhibitors is their high selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which translates to a more favorable therapeutic window and reduced off-target toxicities. AST5902, as the primary active metabolite of alflutinib, shares its pharmacological activity. This guide delves into the cross-reactivity profile of these compounds against a broader spectrum of kinases to understand their selectivity and potential off-target effects.
Kinase Inhibition Profile of Alflutinib (Parent Compound of AST5902)
AST5902 is the main and active metabolite of alflutinib (also known as aumolertinib or HS-10296). The kinase inhibition profile of alflutinib is therefore directly relevant to the activity of AST5902. Preclinical studies have demonstrated alflutinib's high potency and selectivity for EGFR-sensitizing and T790M resistance mutations over wild-type EGFR.
Quantitative Analysis of EGFR Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of alflutinib against various EGFR mutations and in different cell lines.
| Target/Cell Line | Genotype | Alflutinib (HS-10296) IC50 (nM) | Reference |
| Enzymatic Assay | |||
| EGFR T790M | Mutant | 0.37 ± 0.04 | [1] |
| EGFR T790M/L858R | Double Mutant | 0.29 ± 0.10 | [1] |
| EGFR T790M/Del19 | Double Mutant | 0.21 ± 0.10 | [1] |
| EGFR WT | Wild-Type | 3.39 ± 0.53 | [1] |
| Cell-Based Assay | |||
| PC-9 | EGFR ex19del | 24.0 | [2] |
| NCI-H1975 | EGFR L858R/T790M | 17.5 | [2] |
| NCI-H292 | EGFR WT | 443.5 | [2] |
Comparative Kinase Selectivity with Other Third-Generation EGFR Inhibitors
Avitinib (AC0010) Kinome Scan
Avitinib, another third-generation EGFR TKI, was evaluated against a panel of 349 kinases. At a concentration of 1 µM, avitinib demonstrated greater than 80% inhibition of 33 kinases, representing 9.5% of the panel. This suggests that while highly selective for EGFR, some off-target activity can be observed at higher concentrations. Notably, some of the inhibited kinases included JAK3 and members of the TEC family, such as BTK. However, the cellular potency against these off-targets was found to be significantly weaker than against mutant EGFR.[3]
Experimental Protocols
The following section details the methodologies used in the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
The inhibitory activity of compounds against different EGFR kinase domains was determined using a TR-FRET-based enzymatic assay. This assay measures the transfer of energy between a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., APC) when they are in close proximity, which occurs when a substrate is phosphorylated by the kinase.
-
Procedure:
-
Recombinant EGFR kinase domains (wild-type and various mutant forms) were incubated with the test compound (e.g., alflutinib) at varying concentrations in a kinase reaction buffer.
-
The kinase reaction was initiated by the addition of ATP and a biotinylated substrate peptide.
-
After a defined incubation period, the reaction was stopped, and a detection solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC was added.
-
The plate was incubated to allow for antibody-antigen and biotin-streptavidin binding.
-
The TR-FRET signal was measured using a plate reader capable of time-resolved fluorescence detection. The signal is proportional to the extent of substrate phosphorylation.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay (CellTiter-Glo®)
The effect of kinase inhibitors on the proliferation of cancer cell lines with different EGFR mutation statuses was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Procedure:
-
Cancer cell lines (e.g., PC-9, NCI-H1975, NCI-H292) were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a serial dilution of the test compound (e.g., alflutinib) for a specified period (e.g., 72 hours).
-
At the end of the treatment period, the CellTiter-Glo® reagent was added to each well, and the plate was incubated to stabilize the luminescent signal.
-
Luminescence was measured using a microplate luminometer.
-
The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: Inhibition of the EGFR signaling pathway by AST5902.
Caption: General workflow for kinase inhibitor selectivity profiling.
Conclusion
AST5902, as the active metabolite of alflutinib, demonstrates high selectivity for mutant EGFR over wild-type EGFR, a hallmark of third-generation TKIs. While comprehensive kinome-wide screening data for alflutinib is not yet publicly detailed, the available data on its potent and selective inhibition of clinically relevant EGFR mutations underscores its targeted mechanism of action. Comparative analysis with other third-generation EGFR inhibitors suggests that while off-target activities may exist, they are generally observed at concentrations significantly higher than those required for on-target inhibition. Further kinome-wide profiling will be beneficial to fully elucidate the cross-reactivity profile of AST5902 and continue to inform its clinical development and application.
References
Investigating the Off-Target Liabilities of AST5902 Trimesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential off-target liabilities of AST5902 trimesylate, the active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Alflutinib (also known as Furmonertinib). As direct, comprehensive kinase selectivity data for this compound is not publicly available, this guide draws upon the known characteristics of its parent compound, Alflutinib, and compares them to other EGFR TKIs.
Third-generation EGFR TKIs are designed for increased selectivity towards sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR. This enhanced selectivity is a key strategy to minimize the off-target effects that contribute to the toxicity profiles of earlier generation EGFR inhibitors.
Comparative Kinase Selectivity
A critical aspect of evaluating the potential liabilities of a kinase inhibitor is its selectivity profile across the human kinome. While specific quantitative data for this compound or Alflutinib is limited in the public domain, the known mechanism of third-generation EGFR TKIs suggests a significantly improved selectivity profile over first- and second-generation agents.
| Kinase Target | This compound (inferred from Alflutinib) | Osimertinib (Third-Generation) | Gefitinib/Erlotinib (First-Generation) | Afatinib (Second-Generation) |
| Primary (On-Target) | Potent inhibition of EGFR with sensitizing mutations (e.g., Exon 19 del, L858R) and T790M resistance mutation. | Potent inhibition of EGFR with sensitizing mutations and T790M resistance mutation. | Inhibition of EGFR with sensitizing mutations. | Irreversible inhibition of EGFR, HER2, and HER4. |
| Wild-Type EGFR | Significantly less potent inhibition compared to mutant forms, leading to a wider therapeutic window. | Significantly less potent inhibition compared to mutant forms, resulting in reduced WT-EGFR related toxicities. | Inhibition of WT-EGFR, leading to dose-limiting toxicities such as rash and diarrhea. | Potent inhibition of WT-EGFR, contributing to significant skin and gastrointestinal toxicities. |
| Other Kinases (Off-Target) | Expected to have a cleaner kinome profile with fewer off-target inhibitions compared to earlier generations. Specific off-target data is not publicly available. | Generally a clean kinome profile, though some off-target activities may exist. | Known to have multiple off-target effects that can contribute to adverse events. | Broader spectrum of activity beyond EGFR family, leading to a higher potential for off-target effects. |
Signaling Pathway Perturbation
The intended therapeutic effect of this compound is the inhibition of the EGFR signaling pathway in cancer cells harboring specific mutations. Off-target effects arise from the inhibition of other kinases in different signaling pathways.
Caption: On-target vs. potential off-target effects of this compound.
Experimental Protocols for Assessing Off-Target Liabilities
Several established methodologies are employed to determine the selectivity of kinase inhibitors and identify potential off-target liabilities.
Kinome-Wide Selectivity Profiling (e.g., KINOMEscan™)
This competition binding assay is a high-throughput method to quantitatively measure the interactions between a test compound and a large panel of kinases.
Experimental Workflow:
Caption: Workflow for KINOMEscan™ kinase selectivity profiling.
Methodology:
-
A library of DNA-tagged human kinases is utilized.
-
The test compound (e.g., this compound) is incubated with the kinase library.
-
An immobilized, active-site directed ligand is introduced to compete with the test compound for binding to the kinases.
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative polymerase chain reaction (qPCR) of the DNA tags.
-
A low qPCR signal indicates strong binding of the test compound to the kinase, thus identifying it as a potential on- or off-target.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a method to assess target engagement of a compound in a cellular environment by measuring changes in the thermal stability of proteins upon ligand binding.
Experimental Workflow:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA®).
Methodology:
-
Intact cells are treated with the test compound.
-
The treated cells are subjected to a temperature gradient.
-
Upon heating, unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins are stabilized and remain soluble at higher temperatures.
-
The soluble protein fraction is analyzed to determine the extent of protein stabilization, indicating target engagement.
ADP-Glo™ Kinase Assay
This is a luminescent assay that measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction. It can be used to determine the IC50 values of an inhibitor against a panel of kinases.
Methodology:
-
A kinase reaction is performed in the presence of a substrate, ATP, and varying concentrations of the inhibitor.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
The intensity of the luminescence is proportional to the amount of ADP produced and thus reflects the kinase activity.
Conclusion
While specific, publicly available off-target kinase selectivity data for this compound is currently lacking, its classification as a third-generation EGFR TKI strongly suggests a favorable selectivity profile with reduced off-target liabilities compared to first- and second-generation inhibitors. This improved selectivity for mutant EGFR over wild-type is a key design feature aimed at mitigating common adverse effects. For a definitive assessment of its off-target profile, further comprehensive studies, such as kinome-wide scanning and cellular target engagement assays, are necessary. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
A Head-to-Head In Vitro Comparison of Third-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC), particularly for patients with activating EGFR mutations and the acquired T790M resistance mutation. These inhibitors are designed for high potency against mutant forms of EGFR while sparing the wild-type (WT) form, leading to a wider therapeutic window and reduced toxicity compared to earlier generations. This guide provides an in-depth, head-to-head in vitro comparison of prominent third-generation EGFR inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Mechanism of Action
Third-generation EGFR TKIs, including osimertinib, lazertinib, aumolertinib, and furmonertinib, are irreversible inhibitors that form a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding is crucial for their potent activity against the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation TKIs.[1] A key characteristic of this class of drugs is their high selectivity for mutant EGFR over wild-type EGFR.[1]
Data Presentation: Comparative In Vitro Potency
The in vitro potency of third-generation EGFR inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cell lines harboring different EGFR mutations. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for several third-generation EGFR inhibitors against common EGFR mutations, compiled from various preclinical studies. It is important to note that IC50 values can vary depending on the specific cell lines and assay conditions used.
Table 1: IC50 Values (nM) of Third-Generation EGFR Inhibitors Against Common EGFR Mutations
| Inhibitor | EGFR WT | EGFR L858R | EGFR Del19 | EGFR L858R/T790M | EGFR Del19/T790M |
| Osimertinib | ~200-500 | ~1-15 | ~1-15 | ~1-10 | ~1-10 |
| Rociletinib | ~100-300 | ~5-30 | ~5-30 | ~5-40 | ~5-40 |
| Lazertinib | >1000 | ~1-5 | ~1-5 | ~1-5 | ~1-5 |
| Aumolertinib | >1000 | ~0.5-5 | ~0.5-5 | ~0.5-5 | ~0.5-5 |
| Furmonertinib | ~100-200 | ~1-10 | ~1-10 | ~1-10 | ~1-10 |
Note: The IC50 values are approximate ranges compiled from multiple sources and are intended for comparative purposes.[2][3][4] For precise values, please refer to the specific publications.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro studies. Below are protocols for key experiments used to determine the efficacy of third-generation EGFR inhibitors.
Cell Viability Assay (MTS Assay)
This assay determines the concentration of an inhibitor required to reduce the viability of a cell population by 50% (IC50).
Materials:
-
EGFR-mutant and wild-type cell lines (e.g., PC-9 for Del19, H1975 for L858R/T790M, A549 for WT)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Third-generation EGFR TKI stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[5]
-
Compound Dilution: Prepare a serial dilution of the EGFR inhibitor in complete medium. A common concentration range to test is 0.1 nM to 10 µM.[5]
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.[5]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[5]
In Vitro EGFR Kinase Inhibition Assay (Fluorescence-Based)
This biochemical assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified EGFR.
Materials:
-
Recombinant human EGFR enzyme (WT and mutant forms)
-
ATP
-
Fluorescent peptide substrate
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Pre-incubation: In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the serially diluted compounds or a vehicle control (DMSO) for 30 minutes at 27°C.[8]
-
Reaction Initiation: Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and the fluorescent peptide substrate.[8]
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence emission (e.g., λex360/λem485) at regular intervals for 30-120 minutes.[8]
-
Data Analysis: Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot. Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a variable slope model to determine the IC50 value.[8]
Mandatory Visualizations
EGFR Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Validating the Therapeutic Window of AST5902 Trimesylate in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic window of AST5902 trimesylate, the active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) furmonertinib (AST2818). The performance of this compound is evaluated against other leading third-generation EGFR TKIs, namely osimertinib, lazertinib, and aumolertinib. This comparison is based on available preclinical data to assist researchers in understanding the relative efficacy and selectivity of these compounds in non-clinical settings.
Executive Summary
This compound, as the active form of furmonertinib, demonstrates a promising preclinical profile characterized by potent inhibition of EGFR-sensitizing and T790M resistance mutations, while maintaining a significant margin of safety relative to wild-type (WT) EGFR. This selectivity is a hallmark of third-generation EGFR TKIs, aiming for a wider therapeutic window to maximize anti-tumor efficacy while minimizing off-target toxicities. Preclinical data, although not published in a single head-to-head study, allows for a comparative assessment. Furmonertinib has shown a wide therapeutic window in early clinical trials, with doses from 80 mg to 240 mg being explored, suggesting a favorable safety profile that is likely attributable to the preclinical characteristics of its active metabolite, AST5902.
Comparative Preclinical Efficacy and Selectivity
The therapeutic window of a targeted anti-cancer agent is fundamentally defined by its selectivity—the ability to potently inhibit the target oncogenic driver while sparing its wild-type counterpart and other related kinases. For third-generation EGFR TKIs, the key is potent inhibition of mutant EGFR (including sensitizing mutations like exon 19 deletions and L858R, and the T790M resistance mutation) over WT EGFR. A higher ratio of WT EGFR IC50 to mutant EGFR IC50 is indicative of a wider therapeutic window.
Table 1: In Vitro Potency and Selectivity of Third-Generation EGFR TKIs
| Compound | Target EGFR Mutation | IC50 (nM) - Kinase Assay | IC50 (nM) - Cell-Based Assay | Selectivity Index (WT IC50 / Mutant IC50) |
| AST5902 (Furmonertinib) | L858R | - | - | - |
| Del19 | - | - | - | |
| L858R+T790M | - | - | - | |
| Del19+T790M | - | - | - | |
| WT EGFR | - | - | - | |
| G719S | - | 12.4 (Ba/F3)[1][2][3] | - | |
| S768I | - | 21.6 (Ba/F3)[1][2][3] | - | |
| L861Q | - | 3.8 (Ba/F3)[1][2][3] | - | |
| Osimertinib | L858R+T790M | ~1 | ~15 | >100 |
| Del19+T790M | ~1 | ~15 | >100 | |
| WT EGFR | ~200 | ~480 | - | |
| Lazertinib | Del19 | - | 3.3-5.7 (Ba/F3)[4] | ~127-219 |
| L858R | - | 3.3-5.7 (Ba/F3)[4] | ~127-219 | |
| Del19+T790M | - | 3.3-5.7 (Ba/F3)[4] | ~127-219 | |
| L858R+T790M | 1.7-20.6 | 3.3-5.7 (Ba/F3)[4] | ~127-219 | |
| WT EGFR | 60 | 722.7 (Ba/F3)[4] | - | |
| Aumolertinib | L861Q | Potent Inhibition | 10.68-453.47 (Ba/F3)[5] | High |
| D761Y | Potent Inhibition | - | High | |
| L747S | Potent Inhibition | - | High | |
| WT EGFR | Lower than afatinib | 596.60 (Ba/F3) | - |
Note: Data is compiled from various preclinical studies and may not be directly comparable due to differing experimental conditions. A dash (-) indicates that specific data was not found in the searched sources. The selectivity index is an approximation based on available data.
Preclinical data indicates that furmonertinib and its active metabolite AST5902 exhibit potent activity against both common sensitizing and T790M resistance mutations, as well as uncommon mutations.[1][2][3] In vivo studies have shown that furmonertinib and AST5902 have high brain penetrance, which is a critical feature for treating or preventing central nervous system (CNS) metastases.[1]
Preclinical In Vivo Models for Therapeutic Window Assessment
The therapeutic window is further validated in in vivo models by assessing the anti-tumor efficacy at well-tolerated doses. Key models include cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) in immunocompromised mice.
Table 2: Summary of In Vivo Efficacy in Preclinical Models
| Compound | Model | Key Findings |
| Furmonertinib (AST5902) | PDX Model | At a dose equivalent to 80 mg in humans, no tumor shrinkage was observed; however, higher doses were effective against EGFR ex20ins mutant tumors.[6] |
| Animal Models | Both furmonertinib and AST5902 exhibit excellent intracranial distribution.[7] | |
| Osimertinib | PC9 Mouse Brain Metastases Model | Induced sustained tumor regression at clinically relevant doses.[8] |
| Xenograft and Transgenic Models | Showed profound and sustained tumor regression in models of EGFR-mutant lung cancer, including CNS metastases.[9] | |
| Lazertinib | H1975 (L858R/T790M) Xenograft Mouse Model | Demonstrated superior in vivo efficacy compared to osimertinib.[10] |
| Aumolertinib | Mouse Allograft Models (V769-D770insASV and L861Q) | Significantly inhibited tumor growth.[5][11] |
| PDX Model (H773-V774insNPH) | Significantly inhibited tumor growth.[5][11] |
These in vivo studies are crucial for establishing a dose range that is both effective and safe, thereby defining the therapeutic window. The superior CNS penetration of furmonertinib/AST5902 and lazertinib compared to earlier generation TKIs is a significant advantage.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of preclinical findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the therapeutic window of EGFR TKIs.
In Vitro EGFR Kinase Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against purified EGFR enzymes (wild-type and various mutant forms).
Objective: To quantify the potency of the test compound against different EGFR variants.
General Protocol:
-
Reagents: Purified recombinant EGFR enzymes, ATP, a suitable substrate (e.g., a synthetic peptide), and the test compound.
-
Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, substrate, and varying concentrations of the test compound.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The extent of substrate phosphorylation is measured, often using methods like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or radiometric assays.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation/Viability Assay
This assay measures the effect of the compound on the proliferation and viability of cancer cell lines engineered to express specific EGFR mutations or naturally harboring them.
Objective: To assess the cytostatic or cytotoxic effects of the test compound on cells with different EGFR statuses.
General Protocol:
-
Cell Lines: A panel of cell lines is used, including those with EGFR sensitizing mutations (e.g., PC-9, HCC827), the T790M resistance mutation (e.g., NCI-H1975), and wild-type EGFR (e.g., A549).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the test compound for a specified duration (typically 72 hours).
-
Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 is determined by plotting cell viability against the compound concentration.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To determine the in vivo efficacy and tolerability of the test compound.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
Human cancer cells (CDX) or tumor fragments from a patient (PDX) are implanted subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally or via another appropriate route at various dose levels and schedules.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. The therapeutic window is assessed by identifying doses that cause significant tumor growth inhibition without inducing significant toxicity (e.g., weight loss, adverse clinical signs).
Visualizing Key Pathways and Workflows
EGFR Signaling Pathway and TKI Inhibition
References
- 1. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A real-world study of the efficacy and safety of furmonertinib for patients with non-small cell lung cancer with EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Clinical Trial of Furmonertinib Combined With Anlotinib as First-line Treatment for Advanced NSCLC With EGFR-sensitive Mutations and Brain Metastasis - National Brain Tumor Society [trials.braintumor.org]
- 8. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis for Inhibition of Mutant EGFR with Lazertinib (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doaj.org [doaj.org]
Assessing the Resistance Profile of AST5902 Trimesylate in Comparison to Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR). However, the efficacy of these targeted therapies is often limited by the emergence of drug resistance. AST5902 trimesylate, the principal active metabolite of the third-generation EGFR TKI alflutinib (also known as furmonertinib), has been developed to address acquired resistance, particularly the T790M mutation. This guide provides a comparative analysis of the resistance profile of this compound (via its parent compound alflutinib/furmonertinib) against other prominent EGFR TKIs, supported by available preclinical data.
Comparative Efficacy Against EGFR Mutations
The in vitro potency of TKIs is commonly assessed by determining the half-maximal inhibitory concentration (IC50) against various EGFR mutations. A lower IC50 value indicates greater potency. The following table summarizes the available IC50 data for furmonertinib and other TKIs against common sensitizing and resistance mutations.
| EGFR Mutation | Furmonertinib (Alflutinib) IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Afatinib IC50 (nM) |
| Sensitizing Mutations | ||||
| Exon 19 Deletion | - | ~13 | ~7 | ~0.8 |
| L858R | - | - | ~12 | ~0.3 |
| G719S | 12.4[1] | - | - | - |
| L861Q | 3.8[1] | - | - | - |
| S768I | 21.6[1] | - | - | - |
| Resistance Mutations | ||||
| T790M | - | ~5 | >1000 | ~57 |
| Exon 20 Insertions | Potent Activity Reported[2][3] | Less Potent | Ineffective | Ineffective |
| C797S | Resistance Reported | Resistance Reported | - | - |
Experimental Protocols
The determination of TKI resistance profiles relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
IC50 Determination via Cellular Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the concentration of a TKI required to inhibit the growth of cancer cells by 50%.
a. Cell Culture and Seeding:
-
Cancer cell lines harboring specific EGFR mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
b. TKI Treatment:
-
A serial dilution of the TKI (e.g., this compound, osimertinib) is prepared.
-
The culture medium is replaced with a medium containing the various concentrations of the TKI. Control wells receive medium with vehicle (e.g., DMSO).
c. Incubation:
-
The plates are incubated for a specified period, typically 72 hours, to allow the TKI to exert its effect.
d. Viability Assessment:
-
For MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT into formazan crystals. A solubilization solution is then added to dissolve the crystals, and the absorbance is measured using a microplate reader.
-
For CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells. The amount of ATP present in viable cells is proportional to the luminescence signal, which is measured with a luminometer.
e. Data Analysis:
-
The absorbance or luminescence data is normalized to the vehicle-treated control cells.
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the TKI concentration and fitting the data to a dose-response curve.
Generation of TKI-Resistant Cell Lines
This protocol is used to model the development of acquired resistance in vitro.
a. Parental Cell Line Culture:
-
Start with a TKI-sensitive cancer cell line (e.g., PC-9 with an exon 19 deletion).
b. Stepwise Dose Escalation:
-
Continuously expose the cells to a low concentration of the TKI (e.g., gefitinib or osimertinib).
-
Once the cells adapt and resume normal growth, gradually increase the concentration of the TKI in a stepwise manner over several months.
c. Isolation of Resistant Clones:
-
After prolonged exposure to high concentrations of the TKI, the surviving cell population is considered resistant.
-
Single-cell cloning can be performed to isolate and expand individual resistant clones.
d. Characterization of Resistance:
-
The established resistant cell lines are then characterized to identify the mechanisms of resistance, such as secondary mutations in EGFR (e.g., T790M, C797S) or activation of bypass signaling pathways. This can be done through DNA sequencing, Western blotting, and other molecular biology techniques.
Visualizing Key Pathways and Processes
EGFR Signaling Pathway and TKI Inhibition
The following diagram illustrates the EGFR signaling cascade and the points of inhibition by various generations of TKIs.
Caption: EGFR signaling pathway and points of TKI intervention.
Experimental Workflow for Assessing TKI Resistance
This diagram outlines the process of evaluating the resistance profile of a TKI in vitro.
Caption: Workflow for in vitro TKI resistance profiling.
Logical Relationship of EGFR TKI Generations and Resistance Mutations
This diagram illustrates the evolution of EGFR TKIs in response to emerging resistance mutations.
Caption: TKI generations and their effectiveness against EGFR mutations.
Conclusion
This compound, as the active metabolite of furmonertinib, demonstrates the characteristics of a potent third-generation EGFR TKI. Preclinical data indicates its high efficacy against sensitizing EGFR mutations as well as the T790M resistance mutation. Its activity against exon 20 insertion mutations is a promising area of ongoing research. While direct comparative data for this compound across a comprehensive panel of resistance mutations is still emerging, the available information for its parent compound suggests a resistance profile comparable to other third-generation inhibitors like osimertinib. Further head-to-head preclinical and clinical studies will be crucial to fully delineate the comparative advantages of this compound in overcoming the complex landscape of EGFR TKI resistance.
References
- 1. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Biomarker Validation for Predicting Response to AST5902 Trimesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AST5902 trimesylate (the active metabolite of alflutinib/furmonertinib) with other Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) for the treatment of Non-Small Cell Lung Cancer (NSCLC). The focus is on the validation of biomarkers for predicting treatment response, supported by experimental data from key clinical trials.
Introduction to this compound and EGFR Inhibition
This compound is the principal active metabolite of alflutinib (also known as furmonertinib and AST2818). Alflutinib is a third-generation EGFR TKI that has demonstrated significant efficacy in the treatment of NSCLC, particularly in patients with specific EGFR mutations. Like other third-generation EGFR TKIs, it is designed to be effective against both initial sensitizing EGFR mutations and the T790M resistance mutation that can develop after treatment with earlier-generation TKIs. The primary biomarker for predicting a positive response to this compound is the presence of these EGFR mutations in the tumor tissue or circulating tumor DNA (ctDNA).
Comparative Efficacy of EGFR TKIs
The following tables summarize the clinical efficacy of alflutinib (furmonertinib) in comparison to other EGFR TKIs based on pivotal clinical trials.
Table 1: First-Line Treatment of EGFR-Mutated NSCLC
| Clinical Trial | Drug | Comparator | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Patient Population |
| FURLONG | Alflutinib (Furmonertinib) | Gefitinib | 20.8 months | 85% (Investigator Assessed) | Locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutation[1][2] |
| 11.1 months | 77% (Investigator Assessed) | ||||
| FLAURA | Osimertinib | Gefitinib or Erlotinib | 18.9 months | 80% | Previously untreated, EGFR mutation-positive (exon 19 deletion or L858R) advanced NSCLC[3][4] |
| 10.2 months | 76% | ||||
| ANEAS | Aumolertinib | Gefitinib | 19.3 months | 73.8% | Treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR mutations[5] |
| 9.9 months | 72.1% |
Table 2: Second-Line Treatment of EGFR T790M-Mutated NSCLC
| Clinical Trial | Drug | Comparator | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Patient Population |
| Phase IIb Study (NCT03452592) | Alflutinib (Furmonertinib) | Single-arm | 9.6 months | 74% | Locally advanced or metastatic EGFR T790M mutated NSCLC who progressed after first/second-generation EGFR-TKIs[6] |
| AURA3 | Osimertinib | Platinum-based therapy + Pemetrexed | 10.1 months | 71% | Patients with EGFR T790M-positive advanced NSCLC who had disease progression after first-line EGFR-TKI therapy |
Experimental Protocols
EGFR Mutation Analysis
Objective: To identify the presence of EGFR mutations (e.g., exon 19 deletions, L858R, T790M) in tumor tissue or plasma to select patients for targeted therapy.
Methodology:
-
Sample Collection and Preparation:
-
Tissue Biopsy: Formalin-fixed paraffin-embedded (FFPE) tumor tissue is the standard sample type. Sections of 4-10 μm are prepared, and the tumor area is identified by a pathologist. The tumor content should ideally be at least 50%.
-
Liquid Biopsy: A blood sample is collected to isolate cell-free circulating tumor DNA (ctDNA). This is a less invasive option and can be used for monitoring treatment response and detecting resistance mutations.
-
-
DNA Extraction: DNA is extracted from the FFPE tissue slides or the plasma using commercially available kits according to the manufacturer's instructions.
-
Mutation Detection Methods:
-
Polymerase Chain Reaction (PCR): Real-time PCR-based methods, such as the amplification refractory mutation system (ARMS), are widely used for their speed and sensitivity in detecting specific known mutations.[7][8]
-
Next-Generation Sequencing (NGS): NGS provides a more comprehensive analysis by sequencing a panel of genes, allowing for the detection of a broader range of mutations, including less common ones, in a single test.[8]
-
-
Data Analysis and Interpretation: The results are analyzed to determine the presence or absence of specific EGFR mutations. A positive result for a sensitizing mutation (e.g., exon 19 deletion, L858R) or a resistance mutation (e.g., T790M for second-line treatment) indicates that the patient is a candidate for EGFR TKI therapy.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the mechanism of action of EGFR TKIs. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival. EGFR TKIs block this signaling by inhibiting the kinase activity of the receptor.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Biomarker Validation Workflow
The following diagram outlines the workflow for validating biomarkers to predict the response to EGFR TKIs like this compound.
Caption: Workflow for Biomarker-Guided Treatment.
Conclusion
The validation of EGFR mutations as predictive biomarkers is crucial for the successful application of targeted therapies like this compound. Clinical data from trials such as FURLONG demonstrate the superior efficacy of alflutinib (the parent drug of this compound) over older generation EGFR TKIs in patients with specific EGFR mutations. The use of robust and sensitive mutation detection methods is essential for accurately identifying patients who are most likely to benefit from these treatments. This comparative guide provides researchers and clinicians with a summary of the available evidence to support informed decision-making in the context of personalized medicine for NSCLC.
References
- 1. dovepress.com [dovepress.com]
- 2. Patient-reported outcomes for the phase 3 FURLONG study of furmonertinib versus gefitinib as first-line therapy for Chinese patients with locally advanced or metastatic EGFR mutation-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results released from FLAURA trial of osimertinib for first line EGFRm lung cancer - ecancer [ecancer.org]
- 4. Osimertinib in Untreated EGFR-Mutated Advanced Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. testing.com [testing.com]
- 7. saudithoracicsociety.org [saudithoracicsociety.org]
- 8. patientpower.info [patientpower.info]
Safety Operating Guide
Safe Disposal of AST5902 Trimesylate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of AST5902 trimesylate, a potent EGFR inhibitor. Adherence to these protocols is vital to mitigate risks to personnel and the environment.
This compound, an active metabolite of Alflutinib, exhibits antineoplastic properties.[1] As with many compounds active in biological systems, it must be handled as hazardous chemical waste. The procedures outlined below are based on established guidelines for the disposal of laboratory chemicals and hazardous materials.[2][3][4][5][6][7][8]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the potential hazards of this compound. While a specific Safety Data Sheet (SDS) was not retrieved, as an EGFR inhibitor and antineoplastic agent, it should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective gloves.
-
Body Protection: Don an impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure easy access to a safety shower and an eye wash station.
II. Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the waste is pure this compound (unused or expired), a solution, or contaminated labware (e.g., pipette tips, gloves, empty containers).
-
Segregate Waste: Do not mix this compound waste with other incompatible waste streams. For instance, keep it separate from strong acids, bases, and oxidizers.[5] Use dedicated, clearly labeled waste containers.
Step 2: Preparing Solid and Liquid Waste for Disposal
-
Solid Waste (Pure Compound, Contaminated Debris):
-
Collect all solid waste, including contaminated gloves, paper towels, and pipette tips, in a designated, leak-proof container lined with a clear plastic bag.[3]
-
Ensure the container is appropriate for hazardous chemical waste. Do not use biohazard bags.[2]
-
For unused or expired pure compounds, if possible, leave them in their original, labeled container.[3]
-
-
Liquid Waste (Solutions of this compound):
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-resistant, and chemically compatible container. Plastic-coated glass bottles are a good option.[3]
-
Do not mix different types of liquid waste. For example, halogenated and non-halogenated solvent waste should be collected separately.[3]
-
Fill containers to no more than 75-90% of their capacity to allow for expansion and prevent spills.
-
Step 3: Labeling and Storage of Hazardous Waste
Proper labeling is a critical regulatory requirement.
-
Labeling:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.[4]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and composition of the waste (e.g., "this compound in DMSO/Saline").
-
The date the waste was first added to the container (accumulation start date).
-
The associated hazards (e.g., "Toxic," "Chemical Hazard").
-
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[4]
-
Keep containers securely closed except when adding waste.[2]
-
Use secondary containment, such as a plastic tub or bin, for all liquid waste containers to contain any potential leaks.[2][4]
-
Store waste in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
-
Step 4: Arranging for Professional Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on waste pickup and disposal procedures for your facility.
-
Schedule a Waste Pickup: Once a waste container is full or has been in storage for a specified period (often no more than six months), arrange for its collection by a licensed hazardous waste vendor.[3][4]
III. Quantitative Data for Hazardous Waste Management
While specific quantitative disposal limits for this compound are not available, the following table summarizes general best practices for the accumulation and storage of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline | Rationale |
| Maximum Container Fill | 75-90% of total volume | Prevents spills due to thermal expansion of liquids. |
| Maximum Storage Volume | Typically no more than 10-25 gallons of total chemical waste per laboratory before requiring removal.[2][3] | Minimizes the quantity of hazardous material stored in the workspace. |
| Maximum Storage Time | Generally no longer than six months from the accumulation start date.[3] | Ensures timely disposal and prevents degradation of containers or their contents. |
| pH for Drain Disposal | Not applicable for this compound. This is only for dilute, simple inorganic acids and bases (pH 7-9).[2] | Prevents the release of complex, biologically active compounds into wastewater. |
IV. Logical Workflow for Disposal of this compound
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. essex.ac.uk [essex.ac.uk]
- 8. needle.tube [needle.tube]
Personal protective equipment for handling AST5902 trimesylate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of AST5902 trimesylate, a potent EGFR inhibitor metabolite.
This document provides crucial, immediate safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not publicly available, it is identified as the principal metabolite of Alflutinib, an EGFR inhibitor with antineoplastic activity.[1] As such, it should be handled as a potent and hazardous compound. The following PPE is mandatory when handling this compound in solid or solution form.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Respiratory | Respirator | An N95 respirator or higher is recommended, especially when handling the powder form to prevent inhalation. |
| Hands | Double Gloves | Two pairs of chemotherapy-rated nitrile gloves should be worn at all times. Change gloves immediately if contaminated. |
| Eyes | Safety Goggles | Chemical splash goggles are required to protect against dust particles and splashes. |
| Body | Lab Coat/Gown | A disposable, fluid-resistant gown should be worn over personal clothing. |
| Feet | Shoe Covers | Disposable shoe covers should be worn in the designated handling area. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure risk.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a designated, clearly labeled, and well-ventilated area.
-
Recommended storage for the solid form is at 4°C, protected from moisture and light.[2]
-
For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Preparation of Solutions
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of dust.
-
Use a dedicated set of calibrated pipettes and other equipment for handling this compound.
-
This compound is soluble in DMSO at a concentration of 50 mg/mL (with the need for ultrasonic treatment).[2]
Experimental Use
-
When conducting experiments, ensure the work area is clearly demarcated as a hazardous compound handling zone.
-
Avoid any skin contact with the compound in either solid or solution form.
-
In case of accidental exposure, follow the first aid measures outlined in Table 2.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound (solid or solution) should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and empty vials, must be collected in a designated, sealed hazardous waste container.
-
Spill Cleanup: In the event of a spill, use a chemical spill kit to absorb the material. The cleanup materials must also be disposed of as hazardous waste.
Experimental Workflow and Safety Protocols
The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety checkpoints.
Caption: This diagram outlines the procedural flow for safely handling this compound, from receipt to disposal, emphasizing critical safety steps.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the official Safety Data Sheet (SDS) for this compound, when available. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any questions or concerns.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
